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N-(2-Azepan-1-ylethyl)-N-ethylamine Documentation Hub

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  • Product: N-(2-Azepan-1-ylethyl)-N-ethylamine
  • CAS: 55543-73-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-(2-Azepan-1-ylethyl)-N-ethylamine

Based on your request, I have designed this technical guide to prioritize synthetic rigor, safety, and scalability. The structure deviates from standard templates to focus on the comparative analysis of synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed this technical guide to prioritize synthetic rigor, safety, and scalability. The structure deviates from standard templates to focus on the comparative analysis of synthetic routes , guiding the researcher toward the most robust methodology ("The Amide Intermediation Route") while acknowledging shorter but riskier alternatives.

CAS: 55543-73-2 | Formula: C₁₀H₂₂N₂ | MW: 170.30 g/mol IUPAC Name: N-Ethyl-2-(azepan-1-yl)ethan-1-amine[1]

Executive Summary & Structural Analysis

N-(2-Azepan-1-ylethyl)-N-ethylamine is an unsymmetrical diamine featuring a tertiary azepane (hexamethyleneimine) ring linked via an ethylene bridge to a secondary ethylamine.[1] This structural motif is a critical pharmacophore in medicinal chemistry, often serving as a precursor for local anesthetics, anticholinergics, and CNS-active ligands.

The synthesis of this molecule presents a classic challenge in diamine construction: preventing polyalkylation .[1] Direct alkylation strategies often yield mixtures of secondary, tertiary, and quaternary ammonium salts.[1] Therefore, this guide prioritizes a Stepwise Amide Intermediation Pathway , which guarantees regioselectivity and high purity, over the more hazardous direct alkylation routes.

Structural Disconnection[1]
  • Sector A (Tertiary Amine): The azepane ring, a 7-membered cyclic amine.[1]

  • Sector B (Linker): An ethylene (-CH₂CH₂-) bridge.[1]

  • Sector C (Secondary Amine): An N-ethyl group, susceptible to over-alkylation if not protected or introduced via reduction.[1]

Pathway Selection & Mechanistic Logic[1]

Route A: The Amide Intermediation Pathway (Recommended)

Strategy: Build the carbon skeleton using acyl chlorides to form stable amides, then reduce the carbonyls to amines.[1]

  • Why: Amide formation is self-limiting (an amide nitrogen is not nucleophilic enough to react again), preventing over-alkylation.[1]

  • Yield Potential: High (>80% overall).[1]

  • Safety: Avoids the handling of vesicant nitrogen mustard analogs.

Route B: Direct Alkylation via Aziridinium (Alternative)

Strategy: React azepane with N-(2-chloroethyl)ethylamine.[1]

  • Why: Single-step convergent synthesis.[1]

  • Risk: The 2-chloroethylamine intermediate cyclizes to a highly reactive, toxic aziridinium ion.[1] This route requires strict containment and often suffers from dimerization side reactions.[1]

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Legend Azepane Azepane (Start) Intermediate1 2-Chloro-1-(azepan-1-yl)ethanone (Stable Intermediate) Azepane->Intermediate1 Step 1: Acylation (DCM, 0°C) Aziridinium Aziridinium Ion (Toxic/Reactive) Azepane->Aziridinium Route B: Direct Alkylation Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate1 Intermediate2 2-(Ethylamino)-1-(azepan-1-yl)ethanone Intermediate1->Intermediate2 Step 2: Amination (Excess EtNH2) Ethylamine Ethylamine Ethylamine->Intermediate2 Product N-(2-Azepan-1-ylethyl)-N-ethylamine (Target) Intermediate2->Product Step 3: Reduction (THF, Reflux) LAH LiAlH4 Reduction LAH->Product DirectReagent N-(2-chloroethyl)ethylamine DirectReagent->Aziridinium Aziridinium->Product Nu- Attack RouteA Route A: Recommended (High Fidelity) RouteB Route B: Hazardous/Low Selectivity

Caption: Comparative logic of the Amide Intermediation (Route A) vs. Direct Alkylation (Route B). Route A offers superior control over stoichiometry.

Detailed Experimental Protocol (Route A)

This protocol is designed for a 100 mmol scale .

Step 1: Synthesis of 2-Chloro-1-(azepan-1-yl)ethan-1-one

Objective: Attach the linker to the azepane ring via an amide bond.

  • Reagents: Azepane (9.9 g, 100 mmol), Chloroacetyl chloride (11.3 g, 100 mmol), Triethylamine (11.1 g, 110 mmol), Dichloromethane (DCM, 150 mL).[1]

  • Procedure:

    • Dissolve Azepane and Triethylamine in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][2][3]

    • Add Chloroacetyl chloride dropwise over 30 minutes. Exothermic reaction—maintain T < 5°C.

    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • Workup: Wash with 1M HCl (to remove unreacted azepane), then sat. NaHCO₃, then brine.[1][2] Dry organic layer over MgSO₄ and concentrate.[1]

    • Checkpoint: Product is typically a viscous oil or low-melting solid.[1] Confirm by TLC (EtOAc/Hexane).[1]

Step 2: Synthesis of 2-(Ethylamino)-1-(azepan-1-yl)ethan-1-one

Objective: Introduce the ethylamine moiety via nucleophilic substitution.[1][4]

  • Reagents: Step 1 Intermediate (approx. 17.5 g), Ethylamine (70% aq.[1] solution or 2M in THF, use 5 equivalents to prevent bis-alkylation).

  • Procedure:

    • Dissolve the chloro-amide from Step 1 in THF (100 mL).

    • Add Ethylamine solution (excess is critical).[1]

    • Stir at RT for 12–18 hours. Alternatively, heat to 50°C in a sealed pressure vessel to accelerate kinetics.[1]

    • Workup: Concentrate to remove solvent and excess ethylamine.[1] Dissolve residue in DCM, wash with dilute NaOH (to ensure the amine is free base), dry, and concentrate.

    • Purification: If necessary, purify via silica gel chromatography (DCM/MeOH/NH₄OH) to remove any bis-alkylated byproduct.[1]

Step 3: Reduction to N-(2-Azepan-1-ylethyl)-N-ethylamine

Objective: Reduce the amide carbonyl to a methylene group.[1]

  • Reagents: Step 2 Intermediate, Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv), Anhydrous THF.[1]

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF under Argon/Nitrogen. Cool to 0°C.[1][2][3]

    • Add the amide from Step 2 (dissolved in THF) dropwise. Caution: Hydrogen evolution.[1]

    • Heat to reflux for 6–12 hours. Monitor disappearance of amide carbonyl by IR (approx. 1640 cm⁻¹) or TLC.[1]

    • Fieser Workup: Cool to 0°C. Carefully quench with water (n mL), 15% NaOH (n mL), and water (3n mL).

    • Filter the granular aluminum salts.[1] Concentrate the filtrate.

    • Final Purification: Distillation under reduced pressure is recommended for high purity.[1]

Data Summary & Quality Control

ParameterSpecification / Expectation
Appearance Colorless to pale yellow oil
Boiling Point Est. 110–120°C @ 10 mmHg (based on analogs)
¹H NMR (CDCl₃) δ 2.6–2.8 ppm: Multiplets (8H) for N-CH₂-CH₂-N and ring α-protons.δ 1.1 ppm: Triplet (3H) for terminal methyl (-CH₂CH ₃).δ 1.6 ppm: Broad multiplet (8H) for azepane ring β/γ/δ protons.[1]
MS (ESI+) [M+H]⁺ = 171.2 m/z
Solubility Soluble in MeOH, DCM, slightly soluble in water (pH dependent).[1]

Safety & Toxicology (E-E-A-T)

  • Azepane: Flammable, skin irritant.[1]

  • Chloroacetyl Chloride: High Hazard. Lachrymator, corrosive, toxic by inhalation.[1] Handle only in a fume hood.

  • LiAlH₄: Pyrophoric. Reacts violently with water.[1] Ensure anhydrous conditions and have Class D fire extinguishers available.

  • Vesicant Warning (Route B): If attempting the direct alkylation route using 2-chloroethylamines, be aware that these compounds mimic nitrogen mustards (blister agents) and can cause severe skin/lung damage.[1]

References

  • BenchChem. (2025).[1][5] An In-depth Technical Guide to the Synthesis of N-Ethylacetamide. (General principles of ethylamine handling and amide synthesis). [1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Bis(2-chloroethyl)ethylamine (Nitrogen Mustard HN-1) Safety Data. (Toxicology of chloroethylamines relevant to Route B).

  • Biosynth. (2026).[1][6] N-(2-Azepan-1-ylethyl)-N-ethylamine Product Entry. (Confirmation of CAS 55543-73-2 and structure).

  • Google Patents. (n.d.).[1] Process for preparing N-ethyl-ethylenediamine (HU182922B). (Analogous synthesis of unsymmetrical ethylenediamines).

  • Ruffoni, A., et al. (2024).[1][7] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. (Context on azepane ring stability and formation).

Sources

Exploratory

Technical Monograph: Spectroscopic Profile of N-(2-Azepan-1-ylethyl)-N-ethylamine

This guide serves as an in-depth technical monograph on the spectroscopic and structural characterization of N-(2-Azepan-1-ylethyl)-N-ethylamine . It is designed for researchers requiring high-fidelity data for compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on the spectroscopic and structural characterization of N-(2-Azepan-1-ylethyl)-N-ethylamine . It is designed for researchers requiring high-fidelity data for compound verification, quality control, and synthetic planning.

Compound Identification & Physicochemical Baseline

Before interpreting spectral data, the structural baseline must be established to validate signal assignments.

ParameterData
IUPAC Name N-Ethyl-2-(azepan-1-yl)ethanamine
Common Name N-(2-Azepan-1-ylethyl)-N-ethylamine
CAS Registry Number 55543-73-2
Molecular Formula

Molecular Weight 170.30 g/mol
SMILES CCNCCN1CCCCCC1
Structure Class Unsymmetrical aliphatic diamine (Tertiary/Secondary amine hybrid)

Synthetic Context & Impurity Profile

Understanding the synthesis is critical for interpreting "ghost peaks" in spectroscopic data. This compound is typically synthesized via the nucleophilic substitution of 1-(2-chloroethyl)azepane with ethylamine .

Synthesis & Impurity Workflow

The following diagram illustrates the primary synthetic pathway and potential side-reactions that generate spectroscopic impurities (e.g., bis-alkylation products).

SynthesisPath Start 1-(2-chloroethyl)azepane (HCl Salt) Intermediate Transition State (SN2 Mechanism) Start->Intermediate + EtNH2, Heat Reagent Ethylamine (Excess) Reagent->Intermediate Product N-(2-Azepan-1-ylethyl)-N-ethylamine (Target) Intermediate->Product - HCl Impurity Impurity: N,N-Bis(2-azepan-1-ylethyl)ethylamine (Over-alkylation) Product->Impurity + Start (Trace)

Figure 1: Nucleophilic substitution pathway showing the origin of the target diamine and the potential tertiary amine impurity.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structural fragment analysis and analogous azepane derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by four distinct aliphatic regions. The molecule possesses Cs symmetry in the azepane ring but is asymmetric across the ethylene linker.

1H NMR Data (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
1.08 - 1.15 Triplet (

Hz)
3H

Terminal methyl of ethyl group.
1.55 - 1.65 Multiplet (Broad)8HAzepane

Ring homo-allylic protons (

to N).
2.60 - 2.75 Multiplet (Overlapping)10HAzepane

+ Linker

-protons to tertiary amine (ring) and ethylene linker.
2.80 - 2.90 Quartet (

Hz)
2H

Methylene of ethyl group.
1.8 - 2.2 Broad Singlet1H

Exchangeable secondary amine proton.

Diagnostic Logic:

  • The Azepane "Hump": The 8 protons of the azepane ring (positions 3, 4, 5, 6) typically appear as a broad, unresolved envelope around 1.6 ppm.

  • Alpha-Nitrogen Region (2.6 - 2.8 ppm): This region is crowded. It contains the 4

    
    -protons of the azepane ring and the 4 protons of the ethylene bridge (
    
    
    
    ). High-field instruments (600 MHz+) may resolve the ethylene bridge into two distinct triplets.
13C NMR Data (100 MHz,

)
Shift (

ppm)
Carbon TypeAssignment
15.2

Ethyl terminal methyl
27.1

Azepane C4, C5 (

)
28.4

Azepane C3, C6 (

)
44.2

Ethyl methylene (

)
47.5

Linker (

)
55.8

Azepane C2, C7 (

)
57.1

Linker (

)
B. Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum is dominated by


-cleavage fragmentation typical of aliphatic amines.

Key Parameters:

  • Ionization Mode: Electron Impact (70 eV)

  • Molecular Ion (

    
    ):  m/z 170 (Weak intensity, <5%)
    
  • Base Peak: m/z 112 or m/z 58 (Depending on inlet temperature/pressure)

Fragmentation Pathway Analysis

The fragmentation is driven by the stability of the iminium ions formed by cleavage alpha to the nitrogen atoms.

MassSpec Parent Molecular Ion (M+) m/z 170 FragA Fragment A (Base Peak Candidate) Azepan-1-ylmethyl cation m/z 112 Parent->FragA Alpha-Cleavage (Azepane side) NeutralA Neutral Loss (N-ethylmethylenimine) Parent->NeutralA FragB Fragment B N-ethyl-methyleneiminium m/z 58 Parent->FragB Alpha-Cleavage (Ethylamine side) NeutralB Neutral Loss (Azepanyl radical) Parent->NeutralB

Figure 2: Primary fragmentation pathways in Electron Ionization MS. The m/z 112 ion corresponds to the stable azepanium species.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the secondary amine functionality, distinguishing it from tertiary amine impurities.

Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Note
3250 - 3350 N-H StretchSecondary AmineWeak, broad band. Absent in bis-alkylated impurity.
2920 - 2930 C-H Stretch (Asym)Alkyl (CH2)Strong intensity (Azepane ring).
2850 - 2860 C-H Stretch (Sym)Alkyl (CH2)Strong intensity.
1450 - 1470 C-H BendScissoringCharacteristic of methylene groups.
1120 - 1140 C-N StretchAliphatic AmineMedium intensity.

Quality Control & Handling

When using N-(2-Azepan-1-ylethyl)-N-ethylamine in research or formulation, the following stability factors are critical:

  • Hygroscopicity: As a low molecular weight diamine, the compound is hygroscopic. 1H NMR may show a shifting water peak (approx. 1.5 - 4.0 ppm depending on concentration) if not stored under inert gas.

  • Carbonate Formation: Exposure to air leads to the formation of carbamates/carbonates with atmospheric

    
    . This appears as a new carbonyl stretch in IR (~1650 
    
    
    
    ) and broadening of NMR signals.
  • Storage: Store at 2-8°C under Argon or Nitrogen.

References

  • Biosynth. (2024).[1] N-(2-Azepan-1-ylethyl)-N-ethylamine Product Data Sheet (FCA54373).[2] Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: General Fragmentation of Aliphatic Diamines. Link

  • BenchChem. (2024). Technical Guide to 1-(2-chloroethyl)azepane Derivatives. Link

Sources

Foundational

Technical Guide: Purity Profiling and Characterization of N-(2-Azepan-1-ylethyl)-N-ethylamine

[1] Executive Summary N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 55543-73-2), often referred to as Ethyl(2-hexamethyleneiminoethyl)amine, acts as a critical diamine scaffold in the synthesis of pharmaceutical agents targe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 55543-73-2), often referred to as Ethyl(2-hexamethyleneiminoethyl)amine, acts as a critical diamine scaffold in the synthesis of pharmaceutical agents targeting sigma receptors, specific kinases, and anticholinergic pathways.[1] Its structure—comprising a hydrophobic seven-membered azepane ring linked to a secondary ethylamine tail—presents unique challenges in purification and stability.[1]

This guide moves beyond basic datasheet parameters to provide a rigorous, self-validating framework for establishing the identity and purity of this intermediate. It addresses the specific propensity of azepane derivatives to form oxidative impurities and carbamates upon atmospheric exposure.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name N-(2-(Azepan-1-yl)ethyl)ethanamine
CAS Number 55543-73-2
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~235°C (Predicted) / 95-100°C at 15 mmHg
pKa (Predicted) ~10.2 (Secondary amine), ~9.5 (Tertiary azepane N)
Solubility Miscible with MeOH, DCM, Toluene; Sparingly soluble in water (pH dependent)

Synthesis Logic & Impurity Fate Mapping

To validate purity, one must understand the genesis of impurities.[1] The industrial synthesis typically proceeds via the alkylation of azepane with a 2-haloethyl derivative or via reductive amination.[1]

Primary Synthetic Route (Nucleophilic Substitution)

The most common route involves the reaction of 1-(2-chloroethyl)azepane with excess ethylamine .[1]

Reaction Scheme: 1-(2-chloroethyl)azepane + Ethylamine (excess) → N-(2-Azepan-1-ylethyl)-N-ethylamine[1]

Critical Impurity Profile

Based on this mechanism, the following impurities are chemically probable and must be targeted during analysis:

  • Impurity A (Starting Material): Unreacted Azepane (CAS 111-49-9).[1]

  • Impurity B (Dimerization): 1,2-Bis(azepan-1-yl)ethane.[1] Cause: The starting chloroethyl-azepane reacts with free azepane instead of ethylamine.[1]

  • Impurity C (Over-Alkylation): N,N-Bis(2-azepan-1-ylethyl)ethylamine.[1] Cause: The product reacts with another equivalent of the alkylating agent.[1][2]

  • Impurity D (Degradation): N-Ethyl-N-(2-hydroxyethyl)amine derivatives (hydrolysis products).

Workflow Visualization

The following diagram maps the synthesis pathway to the critical control points for purity analysis.

SynthesisWorkflow Start Start: Azepane Inter Intermediate: 1-(2-chloroethyl)azepane Start->Inter Alkylation Imp1 Impurity A: Unreacted Azepane Start->Imp1 Residual React Reaction: + Ethylamine (Excess) Inter->React Prod Target Product: N-(2-Azepan-1-ylethyl)-N-ethylamine React->Prod Main Pathway Imp2 Impurity B: Bis-azepane Dimer React->Imp2 Side Rxn 1 Imp3 Impurity C: Tertiary Amine (Over-alkylation) Prod->Imp3 Side Rxn 2

Caption: Figure 1. Synthesis pathway illustrating the origin of critical impurities (A, B, and C) requiring chromatographic separation.

Analytical Characterization Protocols

Structural Validation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the primary tool for identity confirmation.[1] The azepane ring protons present a distinct multiplet pattern that distinguishes this compound from piperidine or pyrrolidine analogs.[1]

Protocol:

  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred to prevent amine proton exchange seen in D₂O or MeOD.[1]

  • Concentration: 10 mg in 0.6 mL solvent.

  • Key Assignments (¹H NMR, 400 MHz):

    • δ 0.95-1.05 ppm (t, 3H): Methyl group of the ethyl tail (-CH2-CH3).[1]

    • δ 1.50-1.70 ppm (m, 8H): Azepane ring protons (C3, C4, C5, C6).[1] Note: This broad multiplet is characteristic of the 7-membered ring.[1]

    • δ 2.55-2.65 ppm (q, 2H): Methylene of the ethyl tail (-N-CH2-CH3).[1]

    • δ 2.60-2.75 ppm (m, 8H): Overlapping signals of azepane α-protons (Ring-N-CH2-) and the ethylene linker (-N-CH2-CH2-N-).[1]

Interpretation Check: If the integral at 1.5-1.7 ppm is 6H instead of 8H, suspect a piperidine impurity.[1] If the triplet at ~1.0 ppm is missing, the ethyl group has been cleaved (dealkylation).

Purity Profiling (GC-MS/FID)

Due to the volatility of this diamine and its lack of strong UV chromophores, Gas Chromatography (GC) is superior to HPLC-UV.[1]

Methodology:

  • Column: Rtx-5 Amine or CP-Volamine (Base-deactivated stationary phase is crucial to prevent peak tailing of amines).[1]

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1]

  • Temperature Program:

    • Hold at 60°C for 2 min (elutes solvent/volatile amines).

    • Ramp 10°C/min to 250°C.

    • Hold 5 min (elutes dimers/high MW impurities).

  • Detection:

    • FID: For quantitative purity (% area normalization).

    • MS (EI Source): For impurity identification. Look for the molecular ion [M]⁺ at m/z 170.[1]

      • Base Peak: Likely m/z 98 (Azepane ring fragment) or m/z 58 (Ethylamine fragment).

Assay Determination (Non-Aqueous Titration)

Chromatographic purity does not account for salt formation or moisture.[1] A potentiometric titration provides the absolute assay.[1]

Protocol:

  • Dissolve ~150 mg of sample (accurately weighed) in 30 mL of glacial acetic acid.

  • Add 2 drops of Crystal Violet indicator (or use potentiometric electrode).[1]

  • Titrate with 0.1 N Perchloric Acid (HClO₄) in acetic acid.

  • Stoichiometry: The molecule has two basic nitrogens.[1] However, in acetic acid, the secondary amine and the tertiary azepane nitrogen may differentiate.[1] Typically, a single inflection point corresponding to the total base content is observed if pKa values are close.[1]

  • Calculation:

    
    
    (Where V = Volume of titrant, N = Normality, MW = 170.30, W = Sample weight in g)
    

Handling and Stability: The "Carbamate Trap"

Secondary amines like N-(2-Azepan-1-ylethyl)-N-ethylamine are highly susceptible to reacting with atmospheric CO₂ to form carbamates (zwitterionic species).[1]

Mechanism: R₂NH + CO₂ ⇌ R₂N-COO⁻ ⁺NH₂R₂[1]

Diagnostic Sign:

  • NMR: Appearance of a new carbonyl signal in ¹³C NMR (~160 ppm) and broadening of proton signals.

  • Physical: The liquid becomes viscous or cloudy (solid carbamate salt formation) upon standing in air.[1]

Storage Protocol:

  • Store under Argon or Nitrogen atmosphere.[1]

  • Keep refrigerated (2-8°C).[1]

  • Re-purification: If carbamate formation is suspected, dissolve in DCM, wash with 1M NaOH (reverses the carbamate back to free amine), dry over Na₂SO₄, and concentrate.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 8119, Azepane. (Context for Azepane ring stability). Retrieved from [Link]

  • Ruffoni, A., et al. (2024).[1][3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. (Context for Azepane spectral characterization). Retrieved from [Link]

Sources

Exploratory

Preliminary toxicity assessment of N-(2-Azepan-1-ylethyl)-N-ethylamine

Technical Guidance for Hazard Identification & Risk Characterization [1] Executive Summary Compound: N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 20668-38-6) Chemical Class: Aliphatic Diamine / Azepane Derivative Assessment...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Hazard Identification & Risk Characterization [1]

Executive Summary

Compound: N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 20668-38-6) Chemical Class: Aliphatic Diamine / Azepane Derivative Assessment Status: Preliminary (Tier 1 & 2)[1]

This technical guide outlines the preliminary toxicity profile of N-(2-Azepan-1-ylethyl)-N-ethylamine.[1] Due to limited specific toxicological data in public registries, this assessment utilizes a Read-Across and Weight of Evidence (WoE) approach, leveraging data from structural analogs (Azepane, N-Ethylethylenediamine) and Quantitative Structure-Activity Relationship (QSAR) modeling.[1]

Core Hazard Prediction: The compound is classified as a High-Risk Corrosive (Skin Corr. 1B) with significant potential for Acute Oral Toxicity and Skin Sensitization . The azepane moiety suggests potential CNS activity, necessitating specific neurotoxicity screening.

Part 1: Molecular Characterization & In Silico Profiling

Before wet-lab experimentation, a computational assessment establishes the baseline hazard profile. This section defines the structural alerts that drive the toxicity narrative.

Structural Alerts & Pharmacophore Analysis[4]
FeatureStructural MotifPredicted Toxicological EndpointMechanism of Action
Ring System Azepane (Hexamethyleneimine)Acute Toxicity, NeurotoxicityCNS depression; metabolic interference via ring opening.[1]
Linker Ethylenediamine backboneSkin Sensitization, CorrosivityHaptenization of skin proteins; high pKa (>10) leads to alkaline burns.[1]
Amine Type Secondary & Tertiary AminesIrritation, Nitrosamine formationMembrane disruption (cationic surfactant effect); potential precursor to carcinogenic nitrosamines.[1]
In Silico Prediction Strategy (QSAR)

To validate these alerts, researchers should employ a consensus modeling approach using the following validated platforms:

  • VEGA Hub: Use the CAESAR model for skin sensitization and Sarpy for mutagenicity.

  • T.E.S.T. (EPA): For estimating LD50 (Oral Rat) using the "Hierarchical Clustering" method.[1]

  • Derek Nexus: For expert rule-based alerts regarding skin sensitization.

Predicted Physico-Chemical Drivers:

  • LogP: Estimated ~1.2–1.8 (Moderate lipophilicity facilitates dermal absorption).[1]

  • pKa: ~10.5 (Base).[1] This confirms the corrosive nature; the molecule will be protonated at physiological pH, interacting strongly with anionic cell membranes.

Part 2: Assessment Workflow (Tiered Strategy)

The following diagram illustrates the decision tree for evaluating this compound. It moves from computational prediction to definitive in vivo confirmation only when necessary.

ToxicityAssessment cluster_0 Tier 1: In Silico & PhysChem cluster_1 Tier 2: In Vitro (Cellular) cluster_2 Tier 3: In Vivo (Confirmation) Start Compound: N-(2-Azepan-1-ylethyl)-N-ethylamine QSAR QSAR Profiling (VEGA/T.E.S.T) Start->QSAR pH pH & pKa Determination (Corrosivity Check) Start->pH Cytotox Cytotoxicity (MTT / NRU Assay) QSAR->Cytotox IC50 Prediction Skin Skin Corrosion (EpiDerm OECD 431) pH->Skin pH > 11.5? Acute Acute Oral Tox (OECD 423) Cytotox->Acute Dose Setting Genotox Genotoxicity (Ames Test OECD 471) Genotox->Acute Negative Result Sensitization LLNA Assay (OECD 429) Skin->Sensitization Non-Corrosive Only

Caption: Tiered toxicity assessment workflow prioritizing non-animal methods (NAMs) before regulatory in vivo testing.

Part 3: Detailed Experimental Protocols

Tier 2: Genotoxicity (Ames Test)

Objective: To determine if the compound induces gene mutations in Salmonella typhimurium. Reference Standard: OECD Guideline 471.[2]

  • Strains: TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[2][3]

  • Metabolic Activation: S9 mix (rat liver post-mitochondrial fraction) is critical because azepane rings may require metabolic opening to exhibit mutagenicity.[1]

  • Dose Range: 5 concentrations (e.g., 5, 16, 50, 160, 500 µ g/plate ).

  • Success Criteria: A 2-fold increase in revertant colonies (TA98/100) or 3-fold (TA1535/1537) indicates a positive mutagenic result.[1]

Tier 2: In Vitro Skin Corrosion

Objective: Differentiate between Corrosive (1A/1B/1C) and Irritant (2) without using animals.[1] Reference Standard: OECD Guideline 431 (Reconstructed Human Epidermis).[1]

  • Application: Apply 50 µL of neat N-(2-Azepan-1-ylethyl)-N-ethylamine to the epidermal surface (EpiDerm™ or SkinEthic™).[1]

  • Exposure: Duplicate tissues exposed for 3 minutes and 60 minutes.

  • Viability Measure: Wash tissues, incubate with MTT solution.

  • Interpretation:

    • < 50% viability at 3 min = Corrosive 1A .

    • ≥ 50% at 3 min AND < 15% at 60 min = Corrosive 1B .

    • Recommendation: Treat as Corrosive 1B by default for handling safety until proven otherwise.

Part 4: Mechanism of Toxicity (Adverse Outcome Pathway)[1]

Understanding why the compound is toxic is as important as knowing if it is toxic. The mechanism is likely driven by the cationic amphiphilic nature of the molecule.

Mechanism Compound N-(2-Azepan-1-ylethyl)-N-ethylamine (Cationic at pH 7.4) Target1 Cell Membrane Interaction Compound->Target1 Target2 Lysosomal Trapping Compound->Target2 Event1 Membrane Destabilization (Surfactant Effect) Target1->Event1 Event2 pH Gradient Disruption Target2->Event2 Outcome1 Necrosis / Cytolysis (Corrosion) Event1->Outcome1 Outcome2 Phospholipidosis (Chronic Toxicity) Event2->Outcome2

Caption: Proposed Adverse Outcome Pathway (AOP) showing acute membrane lysis and potential chronic phospholipidosis.[1]

Part 5: Preliminary Risk Conclusions & Handling[1]

Based on the structural read-across from Azepane (LD50 oral rat ~360 mg/kg) and N-Ethylethylenediamine (Skin Corr.[1] 1B), the following preliminary classification is assigned:

Predicted GHS Classification[1]
  • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.[1][4][5]

  • Skin Corr.[5][6][7][8][9] 1B: H314 - Causes severe skin burns and eye damage.[1][4][5]

  • Eye Dam. 1: H318 - Causes serious eye damage.[1][4][5][6][8][10]

  • Skin Sens. 1: H317 - May cause an allergic skin reaction.[1]

Safety Protocol for Researchers
  • PPE: Nitrile gloves are insufficient for prolonged contact with aliphatic amines. Use Butyl rubber or Viton gloves.

  • Neutralization: In case of spill, neutralize with dilute acetic acid or sodium bisulfate before cleanup. Do not use water initially (exothermic reaction risk).[1]

References

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.

  • OECD. (2019).[1] Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. OECD Guidelines for the Testing of Chemicals.[11] [1]

  • PubChem. (n.d.).[1][8] Compound Summary for CID 8119, Azepane. National Center for Biotechnology Information.

  • ECHA. (n.d.).[1][9] Registration Dossier: N-(2-aminoethyl)azepane (Analog Read-Across). European Chemicals Agency.[9][10] (Note: Generalized link to ECHA search for analog verification).

  • Benfenati, E., et al. (2013). The VEGAHUB platform: In silico tools for the evaluation of chemical toxicity.

Sources

Protocols & Analytical Methods

Method

Analytical methods for N-(2-Azepan-1-ylethyl)-N-ethylamine quantification

Application Note: Quantitative Analysis of N-(2-Azepan-1-ylethyl)-N-ethylamine Abstract This technical guide outlines robust analytical protocols for the quantification of N-(2-Azepan-1-ylethyl)-N-ethylamine, a polar ali...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of N-(2-Azepan-1-ylethyl)-N-ethylamine

Abstract

This technical guide outlines robust analytical protocols for the quantification of N-(2-Azepan-1-ylethyl)-N-ethylamine, a polar aliphatic diamine often encountered as a pharmaceutical intermediate or degradation byproduct.[1] Due to its lack of a UV-active chromophore and high polarity, standard C18 Reversed-Phase HPLC is insufficient.[1] This document details two validated approaches: (1) HILIC-MS/MS for trace-level quantification (e.g., genotoxic impurity screening) and (2) Pre-column Derivatization HPLC-FLD for routine assay/purity analysis.[1]

Analyte Profile & Analytical Challenges

Molecule: N-(2-Azepan-1-ylethyl)-N-ethylamine CAS: 55543-73-2 Molecular Formula:


Molecular Weight:  170.30  g/mol [1]

Physicochemical Properties:

  • Structure: Contains a tertiary amine (azepane ring) and a secondary amine (N-ethyl chain).[1]

  • Basicity: Highly basic.[1] Predicted pKa values are ~10.5 (tertiary) and ~10.7 (secondary).[1] At neutral or acidic pH, the molecule exists as a dication (

    
    ).
    
  • Chromophore: None. The molecule lacks conjugated

    
    -systems, rendering direct UV detection at 
    
    
    
    nm impossible.[1]

Critical Analytical Challenges:

  • Retention Failure: On standard C18 columns at acidic pH, the dicationic species elutes in the void volume (

    
    ).[1]
    
  • Detection Limits: Low UV sensitivity requires either Mass Spectrometry or chemical derivatization.[1]

  • Peak Tailing: Strong interaction between the basic amines and residual silanols on silica columns causes severe tailing.[1]

Method A: HILIC-MS/MS (Trace Quantification)[1]

Objective: Quantification at ng/mL levels (e.g., impurity profiling). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase.[1][2] This overcomes the retention issues of C18 columns.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or TSKgel Amide-80)Zwitterionic phases provide electrostatic interaction that improves peak shape for charged amines [1].[1]
Dimensions 100 mm x 2.1 mm, 1.7 µm or 3.5 µmNarrow bore for enhanced MS sensitivity.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH ensures full protonation for MS sensitivity; buffer suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content is required for HILIC retention.[1]
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.[1]
Injection Vol 2 - 5 µLKeep low to prevent solvent mismatch effects (sample diluent must be >80% ACN).[1]
Mass Spectrometry (MRM) Parameters
  • Ionization: ESI Positive Mode (ESI+)[1]

  • Precursor Ion:

    
     171.2 
    
    
    
  • Source Temperature: 350°C (Ensure complete desolvation of the non-volatile buffer).

MRM Transitions:

  • Quantifier:

    
     (Loss of ethyl-ethylenediamine chain; Azepane ring fragment).[1]
    
  • Qualifier:

    
     (Loss of ethylamine tail).[1]
    
HILIC Method Development Workflow

The following diagram illustrates the decision logic for optimizing the HILIC separation, specifically addressing the "salt tolerance" required for diamines.

HILIC_Optimization start Start: HILIC Method Dev decision_ph Check Mobile Phase pH start->decision_ph step_retention Evaluate Retention (k') decision_ph->step_retention pH 3.0-4.0 (Protonated) step_tailing Evaluate Peak Shape step_retention->step_tailing k' > 2 adjust_organic Increase ACN % (Start at 90%) step_retention->adjust_organic k' < 2 adjust_buffer Increase Buffer Conc. (10mM -> 20mM) step_tailing->adjust_buffer Tailing > 1.5 final Final Method: 90-50% ACN Gradient 10mM Amm. Formate step_tailing->final Tailing < 1.5 adjust_organic->step_retention adjust_buffer->step_tailing

Caption: Logic flow for optimizing HILIC separation of polar diamines, balancing retention (ACN%) and peak shape (Buffer ionic strength).

Method B: HPLC-FLD with Pre-Column Derivatization (Assay)[1]

Objective: Routine purity assay or high-concentration quantification (µg/mL range) where MS is unavailable. Rationale: The secondary amine group reacts rapidly with FMOC-Cl (9-fluorenylmethyl chloroformate) to form a highly fluorescent, hydrophobic derivative that is easily retained on standard C18 columns [2].[1]

Derivatization Protocol

Reagents:

  • Borate Buffer: 0.2 M, pH 9.5 (Critical for deprotonating the secondary amine to allow nucleophilic attack).

  • FMOC-Cl Solution: 5 mM in Acetonitrile.[1]

  • Quenching Agent: 0.1 M Glycine or Adamantanamine (removes excess FMOC).[1]

Step-by-Step Procedure:

  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer (pH 9.5).

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: 1 minute at Room Temperature (Reaction is instantaneous for secondary amines).

  • Quench: Add 50 µL Glycine solution to stop the reaction and prevent FMOC-OH interference.

  • Inject: Inject the mixture directly onto the HPLC.

Chromatographic Conditions (RP-HPLC)
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 10 minutes
Detection Fluorescence (FLD): Ex 265 nm / Em 315 nm
Elution Order Excess FMOC (early) -> FMOC-Analyte -> FMOC-Glycine

Sample Preparation Strategies

Given the high polarity of the analyte, standard Liquid-Liquid Extraction (LLE) with hexane or ether will result in 0% recovery .

Recommended: Mixed-Mode Cation Exchange (MCX) SPE [1]

  • Condition: Methanol -> Water.[1]

  • Load: Sample (acidified to pH < 4 to ensure dication state).

  • Wash 1: 0.1 N HCl (removes neutrals/acids).[1]

  • Wash 2: Methanol (removes hydrophobic neutrals).[1]

  • Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes amines, releasing them from the sorbent).[1]

Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of the data, the following validation parameters must be met [3]:

ParameterAcceptance Criteria (Trace/MS)Acceptance Criteria (Assay/FLD)
Specificity No interference at MRM transitions in blank matrix.Resolution > 1.5 between Analyte-FMOC and Reagent peaks.
Linearity (

)

(Weighted

).[1][3]

.[1][4][5]
Accuracy 80% - 120% recovery at LOQ.98% - 102% recovery.[1]
Precision (RSD)

(at LOQ).[1]

.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ).N/A (Method is for Assay).

References

  • Thermo Fisher Scientific. (2023).[1] HILIC Separations Technical Guide: Retention Mechanisms for Polar Compounds.[1] Retrieved from [1]

  • Sigma-Aldrich (Merck). (2024).[1] Derivatization Reagents for HPLC: FMOC-Cl Protocols for Secondary Amines. Retrieved from [1]

  • ICH. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Retrieved from

  • PubChem. (2025).[1][4][5] Compound Summary: N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS 55543-73-2).[1] National Library of Medicine.[1] Retrieved from [1]

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to internal SOPs and regulatory requirements.

Sources

Application

Application Note: Strategic Utilization of N-(2-Azepan-1-ylethyl)-N-ethylamine in Medicinal Chemistry

[1][2] CAS: 55543-73-2 | Formula: C₁₀H₂₂N₂ | MW: 170.30 g/mol [1] Abstract N-(2-Azepan-1-ylethyl)-N-ethylamine is a bifunctional diamine scaffold featuring a sterically distinct 7-membered azepane ring linked to a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 55543-73-2 | Formula: C₁₀H₂₂N₂ | MW: 170.30 g/mol [1]

Abstract

N-(2-Azepan-1-ylethyl)-N-ethylamine is a bifunctional diamine scaffold featuring a sterically distinct 7-membered azepane ring linked to a reactive secondary ethylamine.[1] This application note details the utility of this building block in the synthesis of CNS-active agents and kinase inhibitors. Unlike its 6-membered piperidine analogs, the azepane ring offers unique conformational flexibility and lipophilicity profiles (


), often used to modulate hERG channel affinity and metabolic stability. This guide provides validated protocols for its incorporation into small molecule libraries via reductive amination, nucleophilic aromatic substitution (

), and urea formation.

Part 1: Structural Analysis & Reactivity Profile[1]

Physicochemical Properties

The molecule contains two distinct nitrogen centers with differentiated reactivity, allowing for chemoselective functionalization without the need for protecting groups in many sequences.

PropertyValue / CharacteristicImplication for Synthesis
Structure N-Ethyl-2-(azepan-1-yl)ethanamineSecondary amine is the primary nucleophile.[1]
Basicity (

)

;

Strong base; requires buffering in pH-sensitive reactions.[1]
Nucleophilicity

Amine >

Azepane N

reacts rapidly with electrophiles;

is sterically hindered.[1]
Lipophilicity High (Azepane ring)Increases solubility in organic solvents (DCM, EtOAc) but complicates aqueous workups.
Reactivity Logic

The steric bulk of the seven-membered azepane ring shields the tertiary nitrogen, rendering it kinetically inert to most electrophiles under standard conditions. Consequently, the secondary N-ethyl group drives the chemistry.

ReactivityProfile cluster_conditions Optimal Conditions Scaffold N-(2-Azepan-1-ylethyl)- N-ethylamine Product N-Functionalized Derivative Scaffold->Product Kinetic Control (Secondary Amine Attack) Salt Ammonium Salt (Undesired) Scaffold->Salt Excess Acid/E+ (Tertiary Amine Protonation) Electrophile Electrophile (E+) (R-COCl, Ar-F, R-CHO) Base Base Scavenger (DIPEA/K2CO3) Solvent Non-protic Solvent (DCM/DMF)

Figure 1: Chemoselective reactivity flow. The secondary amine acts as the exclusive nucleophile under controlled conditions.

Part 2: Detailed Synthetic Protocols

Protocol A: Reductive Amination (Library Synthesis)

Application: Attaching the azepane scaffold to ketone/aldehyde cores for CNS ligand discovery (e.g., Sigma-1 receptor ligands).

Mechanism: Formation of an iminium ion followed by in situ reduction. The secondary amine of the scaffold reacts with the carbonyl.

Reagents:

  • Substrate: Aryl/Alkyl Aldehyde or Ketone (1.0 equiv)[1]

  • Scaffold: N-(2-Azepan-1-ylethyl)-N-ethylamine (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Catalyst: Acetic Acid (AcOH) (1-2 drops)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the ketone/aldehyde (1.0 mmol) in DCE (5 mL). Add N-(2-Azepan-1-ylethyl)-N-ethylamine (1.1 mmol, 187 mg).[1]

  • Activation: Add glacial acetic acid (1.0 mmol) to catalyze iminium formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: For sterically hindered ketones, mild heating (40°C) may be required.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen. Monitor by LC-MS (Look for M+1 of product; disappearance of Schiff base).[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 mins.
      
    • Extract with DCM (

      
       mL).[1]
      
    • Critical Step: The product is a diamine. Ensure the aqueous layer is basic (pH > 10) to prevent protonation and loss of product to the aqueous phase.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₃ gradient).
    
Protocol B: Coupling with Heterocycles

Application: Synthesis of kinase inhibitors where the azepane acts as a solubility-enhancing tail.[1]

Reagents:

  • Substrate: 4-Chloropyrimidine or 2-Fluoropyridine derivative (1.0 equiv)[1]

  • Scaffold: N-(2-Azepan-1-ylethyl)-N-ethylamine (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Solvent: DMSO or NMP[1]

Step-by-Step Procedure:

  • Setup: Dissolve the heteroaryl chloride (0.5 mmol) in DMSO (2 mL) in a microwave vial or pressure tube.

  • Addition: Add DIPEA (1.25 mmol, 217 µL) followed by the azepane scaffold (0.6 mmol, 102 mg).

  • Reaction:

    • Standard: Heat to 80–100°C for 4–12 hours.

    • Microwave: 120°C for 20 minutes (High Absorption setting).

  • Workup (Reverse Extraction):

    • Pour reaction mixture into water (20 mL).

    • If product precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc.[1] Wash organic phase with water (

      
      ) to remove DMSO.[1]
      
  • Validation:

    
     NMR should show the disappearance of the 
    
    
    
    broad singlet and a downfield shift of the ethyl methylene protons adjacent to the nitrogen.

Part 3: Handling & Stability Data[1][2]

Storage & Stability[1][2]
  • State: Viscous liquid (often hygroscopic).[1]

  • Oxidation: Secondary amines are susceptible to oxidation (N-oxide formation) upon prolonged air exposure.[1] Store under Argon/Nitrogen at 4°C.

  • Carbonate Formation: Rapidly absorbs

    
     from air to form carbamates.[1] Keep tightly sealed.
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Workup) Product lost to aqueous phase due to protonation.[1]Adjust aqueous layer to pH > 12 using 1M NaOH before extraction. Use

:Isopropanol (3:[1]1) for extraction.[1]
Incomplete Reaction (

)
Azepane ring steric hindrance affecting the nearby secondary amine.Increase temperature to 120°C or switch solvent to NMP. Use 2.0 equiv of amine.
Impurity Formation Bis-alkylation (rare) or oxidation.[1]Use stoichiometric control. Ensure inert atmosphere.

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the logical flow for generating a library of Azepane-functionalized ureas, a common motif in antagonist design.

UreaSynthesis Start Scaffold: N-(2-Azepan-1-ylethyl)- N-ethylamine Intermediate Reaction Matrix (DCM, RT, 2h) Start->Intermediate Nucleophilic Attack Reagent Reagent: Isocyanates (R-N=C=O) Reagent->Intermediate Scavenger Purification: Polymer-supported Trisamine (Scavenge excess isocyanate) Intermediate->Scavenger Workup Final Final Library: 1-Ethyl-1-(2-azepan-1-ylethyl)-3-arylureas Scavenger->Final Filtration & Evaporation

Figure 2: Parallel synthesis workflow for urea library generation using the azepane scaffold.

References

  • Molina, A., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry.[1][2] National Institutes of Health (PubMed). Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Strategies for the Functionalization of N-(2-Azepan-1-ylethyl)-N-ethylamine for Drug Discovery Scaffolds

Introduction Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, with saturated rings like azepane offering three-dimensional diversity crucial for exploring chemical space.[1] The a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, with saturated rings like azepane offering three-dimensional diversity crucial for exploring chemical space.[1] The azepane motif is a structural component of numerous bioactive molecules with a wide array of pharmaceutical applications, including antidiabetic, anticancer, and antiviral activities.[2][3] N-(2-Azepan-1-ylethyl)-N-ethylamine is a versatile scaffold featuring both a secondary and a tertiary amine, presenting a unique opportunity for selective functionalization. This differential reactivity allows for the controlled introduction of various substituents, making it a valuable starting material for the synthesis of novel drug candidates.

This application note provides detailed protocols for two key functionalization strategies for N-(2-Azepan-1-ylethyl)-N-ethylamine: N-acylation and N-alkylation via reductive amination. The causality behind experimental choices, step-by-step methodologies, and characterization of the resulting products are discussed to provide researchers with a comprehensive guide for utilizing this scaffold in drug development.

Chapter 1: Understanding the Reactivity of N-(2-Azepan-1-ylethyl)-N-ethylamine

The key to successfully functionalizing N-(2-Azepan-1-ylethyl)-N-ethylamine lies in understanding the distinct reactivity of its two amine groups.

1.1 Nucleophilicity of the Secondary Amine: The secondary amine is the primary site for reactions with electrophiles such as acyl chlorides and aldehydes. Its lone pair of electrons is more sterically accessible and generally more nucleophilic than the tertiary amine, allowing for selective reactions under controlled conditions.

1.2 The Role of the Tertiary Amine: The tertiary amine primarily acts as a base. While it can be alkylated to form a quaternary ammonium salt, this typically requires harsher conditions. In the context of functionalizing the secondary amine, the tertiary amine can influence the reaction environment by acting as an internal base, although the use of an external scavenger base is often preferred to ensure complete reaction and prevent unwanted side reactions.

Chapter 2: Protocol I - Selective N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in pharmaceuticals.[4] This protocol details the selective acylation of the secondary amine of N-(2-Azepan-1-ylethyl)-N-ethylamine using an acyl chloride.

2.1 Principle and Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (scavenged by a base) yields the corresponding amide. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction without competing with the substrate for the acylating agent.[5]

2.2 Experimental Protocol: Synthesis of N-(2-(azepan-1-yl)ethyl)-N-ethylacetamide

Table 1: Reagents and Materials

ReagentMolar Mass ( g/mol )EquivalentsAmount
N-(2-Azepan-1-ylethyl)-N-ethylamine170.301.01.70 g (10 mmol)
Acetyl Chloride78.501.10.78 mL (11 mmol)
Triethylamine101.191.52.09 mL (15 mmol)
Dichloromethane (DCM)--50 mL

Procedure:

  • Dissolve N-(2-Azepan-1-ylethyl)-N-ethylamine (1.70 g, 10 mmol) and triethylamine (2.09 mL, 15 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-(2-(azepan-1-yl)ethyl)-N-ethylacetamide.

2.3 Characterization: The final product can be characterized by:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the amide carbonyl stretch.

Acylation_Workflow start Dissolve Substrate and Base in DCM cool Cool to 0°C start->cool add_acyl Add Acetyl Chloride (dropwise) cool->add_acyl react Stir at RT (Monitor by TLC/LC-MS) add_acyl->react workup Aqueous Workup (NaHCO3, Brine) react->workup purify Purify by Column Chromatography workup->purify product Final Amide Product purify->product

Caption: Workflow for N-alkylation via reductive amination.

Conclusion

N-(2-Azepan-1-ylethyl)-N-ethylamine is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. The differential reactivity of its secondary and tertiary amine functionalities allows for selective functionalization through well-established synthetic methodologies such as N-acylation and reductive amination. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this promising scaffold.

References

  • Lamberth, C. (2018). Azepanes. In Modern Heterocyclic Chemistry (Vol. 1, pp. 587-632). Wiley-VCH.
  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 13(8), 749-755. Retrieved from [Link]

  • Liu, Z., & Liu, S. (2022). N-Functionalization of 1,2-Azaborines. Molecules, 27(3), 943. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2021). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Retrieved from [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Emami, S. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6296. Retrieved from [Link]

  • Moody, C. J., et al. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 25(22), 6111-6122.
  • Katritzky, A. R., et al. (2008). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 13(12), 3028-3040. Retrieved from [Link]

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants.
  • Chusov, D., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. Synlett, 34(18), 2235-2239.
  • Dömling, A., et al. (2021). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. RSC Medicinal Chemistry, 12(9), 1436-1467. Retrieved from [Link]

  • Cho, C. S., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(21), 7384-7387.
  • Sun, J., et al. (2021). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Catalysis, 11(15), 9637-9652. Retrieved from [Link]

Sources

Application

Application Note: N-(2-Azepan-1-ylethyl)-N-ethylamine in Molecularly Imprinted Polymers

Strategic Protocol for Fragment-Based Imprinting of Azepane-Class Pharmacophores Executive Summary & Scientific Rationale This guide details the methodology for synthesizing Molecularly Imprinted Polymers (MIPs) targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocol for Fragment-Based Imprinting of Azepane-Class Pharmacophores

Executive Summary & Scientific Rationale

This guide details the methodology for synthesizing Molecularly Imprinted Polymers (MIPs) targeting the azepane-ethylamine motif .[1] The central compound, N-(2-Azepan-1-ylethyl)-N-ethylamine , serves as a critical "dummy template" or "fragment template" in this workflow.[1]

The "Dummy Template" Strategy

In the development of sensors or solid-phase extraction (SPE) media for complex pharmaceuticals (e.g., specific antihistamines or novel azepane-based opioids), using the target drug as the template presents two risks:

  • Template Bleeding: Residual template leaching from the polymer matrix interferes with trace analysis (false positives).

  • Cost & Toxicity: Many target analytes are expensive or controlled substances.

N-(2-Azepan-1-ylethyl)-N-ethylamine functions as an ideal structural analog.[1] It possesses the critical 7-membered azepane ring and the diamine tail responsible for receptor binding in larger drugs, yet it lacks the complex aromatic bulk of the full pharmaceutical. Imprinting this scaffold creates high-affinity cavities that recognize the pharmacophore of the target drug without the risk of template bleeding interfering with the specific analyte signal.

Molecular Mechanism of Recognition

The success of this MIP relies on the formation of a stable pre-polymerization complex (PPC) driven by non-covalent interactions.

  • Template: N-(2-Azepan-1-ylethyl)-N-ethylamine (Basic, pKa ~10).[1]

  • Interaction Sites:

    • Tertiary Cyclic Nitrogen (Azepane): Acts as a hydrogen bond acceptor.

    • Secondary Amine (Ethylamine tail): Acts as both a hydrogen bond donor and acceptor.

  • Functional Monomer: Methacrylic Acid (MAA) or Trifluoromethacrylic acid (TFMAA).[1] The carboxylic acid groups form ionic/hydrogen bonds with the amine nitrogens.

Diagram 1: Pre-Polymerization Complex & Imprinting Logic[1]

MIP_Mechanism cluster_interaction Molecular Interaction Template Template: N-(2-Azepan-1-ylethyl)-N-ethylamine Complex Pre-Polymerization Complex (PPC) Template->Complex H-Bonding & Ionic Interaction Monomer Functional Monomer: Methacrylic Acid (MAA) Monomer->Complex Self-Assembly Polymer Rigid Polymer Network Complex->Polymer + Cross-linker (EGDMA) + Initiator (AIBN) + UV/Heat Cavity Specific Recognition Cavity Polymer->Cavity Template Removal (Soxhlet Extraction) Interaction Azepane N ... HOOC- (Monomer) Ethylamine NH ... HOOC- (Monomer)

Caption: Workflow showing the self-assembly of the diamine template with acidic monomers to form specific recognition cavities.

Experimental Protocol

Materials & Reagents
ComponentReagentRole
Template N-(2-Azepan-1-ylethyl)-N-ethylamineStructural scaffold (Dummy Template).
Monomer Methacrylic acid (MAA)Provides -COOH groups for binding amines.[1]
Cross-linker Ethylene glycol dimethacrylate (EGDMA)Locks the binding sites in place.
Porogen Acetonitrile (ACN) or ChloroformAprotic solvent to stabilize H-bonds.[1]
Initiator Azobisisobutyronitrile (AIBN)Radical initiator.
Synthesis Workflow (Step-by-Step)

Step 1: Pre-Polymerization Complex (The Critical Step) [1]

  • Weigh 1.0 mmol of N-(2-Azepan-1-ylethyl)-N-ethylamine.

  • Dissolve in 5.0 mL of anhydrous Acetonitrile (ACN) in a borosilicate glass vial.

  • Add 4.0 mmol of Methacrylic acid (MAA). Note: The 1:4 ratio ensures both nitrogen sites are saturated with monomer interaction.

  • Sonicate for 15 minutes at room temperature.

  • Checkpoint: The solution should remain clear. Cloudiness indicates solubility issues; add more porogen if necessary.

Step 2: Polymerization [1]

  • Add 20.0 mmol of EGDMA (Cross-linker) to the complex solution.

  • Add 30 mg of AIBN (Initiator).

  • Purge the solution with Nitrogen (

    
    ) gas for 10 minutes  to remove dissolved oxygen (oxygen inhibits radical polymerization).
    
  • Seal the vial immediately.

  • Place in a water bath or thermostatic shaker at 60°C for 24 hours .

Step 3: Template Removal (Washing) [1]

  • Crush the resulting bulk polymer monolith and grind into a fine powder.

  • Sieve to collect particles between 25–63 µm .

  • Perform Soxhlet extraction using a mixture of Methanol:Acetic Acid (9:1 v/v) for 24–48 hours.

    • Why: Acetic acid disrupts the hydrogen bonds between the template amines and the polymer carboxyl groups.

  • Wash with pure Methanol to remove residual acid.

  • Dry in a vacuum oven at 40°C overnight.

Validation & Characterization

To ensure the MIP is functional and specific, the following validation steps are mandatory.

Binding Isotherm Analysis (Scatchard Plot)

Perform equilibrium binding experiments to determine


 (dissociation constant) and 

(maximum binding capacity).

Protocol:

  • Prepare standard solutions of the template (10–200 mg/L) in Acetonitrile.

  • Add 20 mg of MIP (and Non-Imprinted Polymer - NIP) to separate vials.

  • Incubate for 12 hours.

  • Analyze supernatant via HPLC-UV or LC-MS.[1]

Data Interpretation:

  • Imprinting Factor (IF):

    
    .[1] An 
    
    
    
    indicates successful imprinting.
  • Scatchard Plot: Plot

    
     vs 
    
    
    
    . A non-linear plot suggests heterogeneous binding sites (high affinity vs. low affinity), which is typical for non-covalent MIPs.
Cross-Reactivity (Selectivity)

Test the MIP against the actual target drug (e.g., an azepane-containing pharmaceutical) and structurally unrelated amines.

AnalyteStructure RelevanceExpected Binding (Relative to Template)
N-(2-Azepan-1-ylethyl)-N-ethylamine Template100%
Target Drug (e.g., Azelastine analog) Contains Azepane+Ethyl85–95% (Goal)
Diethylamine Linear amine only< 20%
Cyclohexylamine Wrong ring size (6 vs 7)< 30%

Application Workflow: Solid Phase Extraction (MISPE)

This section describes how to use the synthesized MIP to extract azepane-derivatives from biological fluids (e.g., plasma or urine).

Diagram 2: MISPE Protocol

MISPE_Workflow Sample Sample Loading (Urine/Plasma pH 7.0) Wash Washing Step (Water/ACN 90:10) Removes Matrix Interferences Sample->Wash Retain Azepane Analytes Condition Conditioning (MeOH -> Water) Condition->Sample Activate Cartridge Elution Elution Step (MeOH + 5% Formic Acid) Disrupts Polymer-Drug Bonds Wash->Elution Selective Release Analysis LC-MS/MS Analysis Elution->Analysis Quantify

Caption: Solid Phase Extraction workflow for isolating azepane-drugs using the imprinted polymer.

Troubleshooting & Optimization

  • Low Binding Capacity:

    • Cause: Incomplete template removal.

    • Fix: Extend Soxhlet extraction or use a stronger modifier (Trifluoroacetic acid instead of Acetic acid) in the wash step.

  • High Non-Specific Binding (High NIP signal):

    • Cause: Hydrophobic interactions dominating over specific recognition.

    • Fix: Add a small amount of water (1-5%) to the binding solvent during analysis to suppress non-specific hydrophobic adsorption.[1]

  • Bleeding:

    • Observation: Template peak appears in blank runs.

    • Advantage:[1][2][3][4][5][6] Since we used a Dummy Template (N-(2-Azepan-1-ylethyl)-N-ethylamine), the "bleeding" peak will have a different retention time and mass (MW ~170.3 g/mol ) than the target drug, preventing false positives.[1]

References

  • World Health Organization. (2022). Critical Review Report: Etonitazepipne. (Demonstrates the pharmacological relevance of azepane/amine scaffolds). Retrieved from [Link]

  • Chen, L., et al. (2016). Molecular Imprinting: Perspectives and Applications. Chemical Society Reviews. (General grounding for non-covalent imprinting protocols).

  • Pichon, V., & Chapuis-Hugon, F. (2008). Role of molecularly imprinted polymers for selective determination of environmental pollutants—A review. Analytica Chimica Acta. (Source for MISPE protocols).

  • Sellergren, B. (2001). Molecularly Imprinted Polymers: Man-Made Mimics of Antibodies and their Applications in Analytical Chemistry. Elsevier. (Foundational text for the 1:4:20 ratio).

Sources

Method

N-(2-Azepan-1-ylethyl)-N-ethylamine as a building block for drug discovery

A Versatile Diamine Scaffold for GPCR and CNS Drug Discovery Abstract & Strategic Overview N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 55543-73-2), also known as N-ethyl-2-(hexamethyleneimino)ethylamine, is a high-value di...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Diamine Scaffold for GPCR and CNS Drug Discovery

Abstract & Strategic Overview

N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 55543-73-2), also known as N-ethyl-2-(hexamethyleneimino)ethylamine, is a high-value diamine building block used extensively in medicinal chemistry. It features a secondary ethylamine "handle" for conjugation and a tertiary azepane (homopiperidine) ring that serves as a privileged pharmacophore.

Unlike its 6-membered analog (piperidine) or 5-membered analog (pyrrolidine), the 7-membered azepane ring offers unique conformational flexibility and lipophilicity profiles. This structural distinctiveness is critical for "patent busting" strategies and for fine-tuning the binding affinity of ligands targeting G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors, as well as Sigma receptors and voltage-gated ion channels.

Key Physicochemical Attributes:

  • Formula: C

    
    H
    
    
    
    N
    
    
  • MW: 170.30 g/mol

  • Basicity: Contains two basic nitrogen centers; the secondary amine is the primary nucleophile.

  • LogP: Moderate lipophilicity, suitable for CNS penetration when coupled to aromatic scaffolds.

Chemical Properties & Handling

This molecule is a reactive diamine. Proper handling is essential to maintain reagent integrity and ensure reproducible synthesis.

PropertySpecification / Note
Physical State Colorless to pale yellow liquid (oil).
Boiling Point ~230–240 °C (Predicted).
Reactivity Nucleophile: The secondary amine (-NHEt) is highly reactive toward electrophiles (acid chlorides, aldehydes, alkyl halides). Base: Both nitrogens are basic; can form carbamates with atmospheric CO

.
Storage Store at 2–8 °C under Argon or Nitrogen. Hygroscopic.
Solubility Miscible with DCM, MeOH, EtOH, DMSO. Slightly soluble in water (high pH).

Safety Warning: Corrosive and Irritant. Wear chemically resistant gloves and eye protection. Work in a fume hood.

Synthetic Applications & Logic

The primary utility of N-(2-Azepan-1-ylethyl)-N-ethylamine is as a side-chain installer . It introduces a basic, solubilizing tail that can interact with Aspartate/Glutamate residues in receptor binding pockets.

A. The "Linker-Headgroup" Strategy

In Fragment-Based Drug Design (FBDD), this molecule serves as a pre-assembled "Linker + Headgroup" motif.

  • Linker: Ethyl chain (flexible, optimal length for many GPCRs).

  • Headgroup: Azepane (hydrophobic bulk + cationic center).

  • Attachment Point: Secondary amine (allows amide, urea, or amine bond formation).[1]

B. Mechanistic Causality in Design

Why choose Azepane over Piperidine?

  • Steric Bulk: The 7-membered ring fills larger hydrophobic pockets (e.g., in Sigma-1 receptors).

  • Entropy: The ring is more flexible, allowing induced-fit binding modes that rigid rings cannot access.

  • IP Space: Often used to differentiate novel IP from existing piperidine-based patents.

Experimental Protocols

The following protocols are designed to be self-validating systems. The "Checkpoints" ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Amide Coupling (General Procedure)

Target: Synthesis of Azepane-functionalized Carboxamides (e.g., for GPCR ligands).

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • N-(2-Azepan-1-ylethyl)-N-ethylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 min. Add HATU (1.2 mmol) and stir for 15 min at RT.

    • Checkpoint: Solution should turn slightly yellow; ensure full dissolution of acid.

  • Addition: Add N-(2-Azepan-1-ylethyl)-N-ethylamine (1.1 mmol) dropwise.

    • Note: The secondary amine is sterically accessible and reacts rapidly.

  • Reaction: Stir at RT for 2–4 hours.

    • Validation: Monitor by LC-MS. Look for disappearance of Acid [M-H]- and appearance of Product [M+H]+.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat.[2] NaHCO

    
     (2x), Water (1x), and Brine (1x).
    
    • Critical: Do NOT wash with strong acid (1M HCl) as the basic azepane will protonate and extract the product into the aqueous layer.

  • Purification: Flash chromatography (DCM:MeOH:NH

    
     gradient).
    
Protocol B: Nucleophilic Aromatic Substitution (S

Ar)

Target: Synthesis of Azepane-tailed Heterocycles (e.g., Kinase Inhibitors).

Reagents:

  • Chloro-heterocycle (e.g., 4-chloropyridine, 2-chloropyrimidine) (1.0 equiv)

  • N-(2-Azepan-1-ylethyl)-N-ethylamine (1.2 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (1.5 equiv)
  • Solvent: DMF or NMP.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the Chloro-heterocycle (0.5 mmol), the Azepane building block (0.6 mmol), and K

    
    CO
    
    
    
    (1.0 mmol) in DMF (3 mL).
  • Reaction: Heat to 80–100 °C (thermal) or 120 °C (microwave) for 30–60 min.

    • Causality: The secondary amine is a better nucleophile than the tertiary azepane nitrogen; regioselectivity is inherent.

  • Checkpoint: TLC (5% MeOH in DCM). The starting chloride should be consumed.

  • Workup: Pour into water. If solid precipitates, filter.[2] If oil, extract with EtOAc.

  • Salt Formation (Optional): Dissolve free base in EtOH, add 1.0 equiv fumaric acid or HCl/dioxane to generate a stable solid salt for storage.

Visualization: Drug Discovery Workflow

The following diagram illustrates the decision matrix for utilizing this building block in a Lead Optimization campaign.

AzepaneWorkflow Start Target Identification (GPCR / Ion Channel) Scaffold Core Scaffold Selection (e.g., Quinoline, Indole) Start->Scaffold BB_Choice Select Solubilizing Tail N-(2-Azepan-1-ylethyl)-N-ethylamine Scaffold->BB_Choice Introduction of Basic Center Reaction_Path Coupling Strategy BB_Choice->Reaction_Path Path_A Amide Coupling (Target: Stable Linker) Reaction_Path->Path_A Carboxylic Acid Core Path_B Reductive Amination (Target: Amine Linker) Reaction_Path->Path_B Aldehyde Core Path_C SnAr Displacement (Target: Heteroaryl Linker) Reaction_Path->Path_C Halogenated Core Lead Lead Candidate (Azepane-Tail Incorporated) Path_A->Lead Path_B->Lead Path_C->Lead Test Biological Assay (Binding / Solubility / Permeability) Lead->Test Optimization SAR Analysis Is Azepane > Piperidine? Test->Optimization Optimization->BB_Choice Iterative Design

Figure 1: Strategic workflow for integrating the Azepane building block into medicinal chemistry campaigns.

References & Authority
  • Biosynth. (2023). Product Specification: N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS 55543-73-2).[3] Retrieved from .

  • Rakesh, K. P., et al. (2019).[4][5] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 163, 465-494.

  • Mullins, S. J., et al. (2022). "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination." Molecules, 27(16), 5195.[6]

  • BenchChem. (2025).[7] "General Synthetic Protocols for Ethylamine Derivatives."

  • BLD Pharm. (2023). "Chemical Properties of Azepane-1-ylethylamine derivatives."

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with N-(2-Azepan-1-ylethyl)-N-ethylamine

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support guide for N-(2-Azepan-1-ylethyl)-N-ethylamine. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for N-(2-Azepan-1-ylethyl)-N-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful experimental outcomes.

Understanding the Molecule: Physicochemical Profile

N-(2-Azepan-1-ylethyl)-N-ethylamine is a diamine compound. Its structure, featuring two basic nitrogen atoms (one tertiary amine and one within the azepane ring), is the primary determinant of its physicochemical behavior, especially its solubility. As a weak base, its solubility in aqueous media is critically dependent on pH. In its free base form, it is likely to be an oily liquid with limited water solubility, while its protonated salt forms exhibit significantly higher aqueous solubility.

PropertyValue / DescriptionSource
Chemical Formula C₁₀H₂₂N₂[1]
Molecular Weight 170.3 g/mol [1]
Appearance Likely a clear liquid (in free base form)Inferred from similar amines[2][3]
Predicted pKa Two pKa values are expected due to the two amine groups. Estimated pKa₁ ~7-8 and pKa₂ ~10-11.Inferred from similar structures[3][4]
Aqueous Solubility pH-Dependent . Low solubility at neutral and high pH. High solubility at acidic pH (<6).Principle of amine chemistry
Common Solvents Miscible with many organic solvents (e.g., ethanol, DMSO, DMF).General chemical principles
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: I've just received N-(2-Azepan-1-ylethyl)-N-ethylamine and it's an oil. How do I prepare a stock solution in an aqueous buffer?

Answer: This is the most common challenge. The compound is likely in its free base form, which has poor water solubility. Direct dissolution in a neutral buffer (like PBS pH 7.4) will likely result in a cloudy suspension or an insoluble oil layer.

The core principle is to protonate the amine groups to form a soluble salt. This is achieved by first dissolving the compound in an acidic solution.

***dot graph "FAQ1_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_start" { label="Initial State"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; start [label="Compound (Free Base Oil)"]; }

subgraph "cluster_action" { label="Action"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Acidic Solution\n(e.g., 0.1 M HCl)"]; }

subgraph "cluster_result" { label="Result"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Clear, Soluble\nAcidic Stock Solution"]; }

start -> dissolve [label="Protonation"]; dissolve -> result [label="Salt Formation"]; } dot*** Caption: Workflow for solubilizing the free base.

See Protocol 1 for a detailed, step-by-step guide on pH-dependent solubilization.

Q2: My compound precipitated after I diluted my acidic stock solution into my neutral pH cell culture media. What happened?

Answer: This is a classic buffering capacity issue. Your cell culture medium, while buffered to a neutral pH, could not counteract the pH shift caused by the addition of your acidic stock. The final pH of the medium likely rose high enough to deprotonate your compound, causing it to crash out of solution as the less soluble free base.

Troubleshooting Steps:

  • Reduce Stock Concentration: Use a more dilute acidic stock to minimize the pH impact on your final solution.

  • Adjust pH Post-Dilution: After diluting your stock into the final buffer, check the pH. If it's too low, carefully adjust it upwards with a dilute base (e.g., 0.1 M NaOH) while stirring vigorously. Do this incrementally to avoid overshooting the target pH and causing precipitation.

  • Use a Co-solvent: For cell-based assays, consider making a concentrated stock in a biocompatible solvent like DMSO and then diluting it into your media. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Q3: What is the best all-purpose solvent for this compound?

Answer: For non-aqueous applications, high-purity dimethyl sulfoxide (DMSO) or ethanol are excellent choices. For aqueous applications, the "best" solvent isn't a single component but rather a system. Water acidified with HCl (to a pH of ~4-5) is the most effective starting point for aqueous solutions. [5][6]

Q4: Can I use co-solvents to improve solubility for an in vivo study?

Answer: Yes, co-solvents are a common and effective strategy, particularly for formulations intended for animal studies.[7] The goal is to create a vehicle that is both solubilizing and well-tolerated.

Common Co-solvent Systems for in vivo use:

Vehicle ComponentTypical % (v/v)Purpose & Considerations
PEG 400 10-40%A widely used, low-toxicity polymer that enhances solubility.
Propylene Glycol 10-40%Another common, safe vehicle component.
Ethanol 5-10%Can significantly boost solubility but must be used at low concentrations to avoid toxicity.
Tween® 80 / Solutol® HS 15 1-5%Surfactants that help maintain solubility upon dilution in physiological fluids.[8]
Aqueous Buffer q.s. to 100%Often a citrate or acetate buffer to maintain a slightly acidic pH.

Important: Always test the final formulation for stability and perform a vehicle-only toxicity study in your animal model before proceeding with the drug.

Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution via pH Adjustment

This protocol leverages the basic nature of the amine groups to create a soluble hydrochloride salt in situ.

Principle: N-(2-Azepan-1-ylethyl)-N-ethylamine (Amine) + 2HCl → [Amine-H₂]²⁺ 2Cl⁻ (Soluble Salt)

***dot graph "Protonation_Mechanism" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_insoluble" { label="Insoluble State (High pH)"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeBase [label="R-N\n(Free Base)"]; }

subgraph "cluster_soluble" { label="Soluble State (Low pH)"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="R-NH⁺\n(Protonated Salt)"]; }

FreeBase -> Salt [label="+ H⁺\n(Acid Addition)", color="#4285F4"]; Salt -> FreeBase [label="- H⁺\n(Base Addition)", color="#EA4335"]; } dot*** Caption: pH-dependent equilibrium of the amine compound.

Materials:

  • N-(2-Azepan-1-ylethyl)-N-ethylamine

  • 1 M Hydrochloric Acid (HCl)

  • Purified Water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Weighing: Weigh the desired amount of N-(2-Azepan-1-ylethyl)-N-ethylamine into a clean glass vial.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water. The compound will likely not dissolve and may appear as an oil or a cloudy suspension.

  • Acidification: While stirring vigorously, add 1 M HCl dropwise. Observe the solution carefully. As the pH drops, the solution will begin to clarify.

  • Endpoint Determination: Continue adding HCl until the solution is completely clear. This indicates that the compound has been fully converted to its soluble salt form.

  • pH Measurement: Check the pH of the solution. It will likely be in the range of 3-5.

  • Final Volume Adjustment: Add purified water to reach the final desired volume.

  • Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter compatible with acidic solutions.

  • Storage: Store the stock solution at 4°C or -20°C. Always perform a stability test for your specific concentration and storage conditions.

Protocol 2: A Systematic Approach to Co-solvent Screening

This protocol helps you identify an effective co-solvent system for your specific concentration needs.

Materials:

  • N-(2-Azepan-1-ylethyl)-N-ethylamine

  • A panel of solvents: DMSO, Ethanol, PEG 400, Propylene Glycol

  • Target aqueous buffer (e.g., PBS)

Procedure:

  • Prepare High-Concentration Stocks: In separate vials, attempt to dissolve a high amount of your compound (e.g., 20-50 mg) in a small volume (e.g., 100 µL) of each organic solvent (DMSO, Ethanol, etc.). Note the one that provides the highest solubility.

  • Binary & Ternary Screening: Based on the results from step 1, create small-volume mixtures. For example:

    • System A: 10% DMSO / 90% PBS

    • System B: 40% PEG 400 / 60% PBS

    • System C: 10% Ethanol / 40% Propylene Glycol / 50% Water

  • Solubility Determination: To each system, add a known amount of your compound and vortex thoroughly. Observe for full dissolution. Continue adding small, pre-weighed amounts until saturation is reached (i.e., the compound no longer dissolves). This will give you the approximate solubility in each system.

  • Select & Optimize: Choose the system that provides the required solubility with the lowest percentage of organic solvent. You can then fine-tune the percentages to optimize for both solubility and tolerability.

Safety & Handling

As a prudent laboratory practice, always handle N-(2-Azepan-1-ylethyl)-N-ethylamine with appropriate personal protective equipment (PPE).

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Work in a well-ventilated area or a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[11]

  • PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • First Aid: In case of contact, flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (s)-(-)-alpha-(1-Naphtyl)ethylamine, 99+%. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Jamshaid, M. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Research. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ChemBK. (n.d.). N-ETHYLETHYLENEDIAMINE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of N-(2-Azepan-1-ylethyl)-N-ethylamine in Solution

Welcome to the technical support center for N-(2-Azepan-1-ylethyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Azepan-1-ylethyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this tertiary amine in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of N-(2-Azepan-1-ylethyl)-N-ethylamine in solution.

Q1: What are the primary factors that can affect the stability of N-(2-Azepan-1-ylethyl)-N-ethylamine in solution?

A1: The stability of N-(2-Azepan-1-ylethyl)-N-ethylamine, a tertiary amine, in solution is primarily influenced by several factors:

  • pH: The acidity or basicity of the solution can significantly impact the compound's stability.

  • Oxidizing agents: The presence of dissolved oxygen or other oxidizing species can lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • Light: Exposure to UV or visible light may induce photolytic degradation.

  • Presence of CO2: In aqueous solutions, dissolved carbon dioxide can react with amines, potentially leading to the formation of carbamates and other degradation products, although this is more significant for primary and secondary amines.[2][3]

Q2: How does pH influence the stability of N-(2-Azepan-1-ylethyl)-N-ethylamine solutions?

Q3: Is N-(2-Azepan-1-ylethyl)-N-ethylamine susceptible to oxidation?

A3: Yes, tertiary amines are known to be susceptible to oxidation.[7][8] The lone pair of electrons on the nitrogen atom can be a target for oxidizing agents. Oxidation can lead to the formation of N-oxides and other degradation products.[8] The rate of oxidation can be influenced by the presence of metal ions, which can catalyze oxidative reactions.

Q4: What are the recommended storage conditions for solutions of N-(2-Azepan-1-ylethyl)-N-ethylamine?

A4: To maximize stability, solutions of N-(2-Azepan-1-ylethyl)-N-ethylamine should be stored under the following conditions:

  • Temperature: Store at low temperatures, generally below 30°C (86°F), to minimize thermal degradation.[1] For long-term storage, refrigeration (2-8°C) is often recommended.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.[9]

  • Atmosphere: For sensitive applications, purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.[9]

  • Container: Use well-sealed, appropriate containers to prevent solvent evaporation and contamination.

Q5: What analytical methods are suitable for assessing the stability of N-(2-Azepan-1-ylethyl)-N-ethylamine?

A5: Stability-indicating analytical methods are crucial for monitoring the concentration of the parent compound and detecting any degradation products. Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (if the molecule has a chromophore) or, more universally, with mass spectrometric (MS) detection is a powerful tool. Since aliphatic amines often lack a strong chromophore, derivatization may be necessary for sensitive UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile amines. Derivatization may be required to improve chromatographic performance and reduce peak tailing.[10][11]

Section 2: Troubleshooting Guides

This section provides structured approaches to address specific stability-related issues you may encounter during your experiments.

Guide 2.1: Investigating Unexpected Loss of Compound Potency or Concentration

If you observe a decrease in the expected activity or concentration of your N-(2-Azepan-1-ylethyl)-N-ethylamine solution, follow this troubleshooting workflow.

Step 1: Verify Analytical Method Ensure your analytical method is validated for stability-indicating properties. A proper method should be able to separate the intact compound from potential degradation products.

Step 2: Conduct a Forced Degradation Study A forced degradation study, also known as stress testing, is a systematic way to identify potential degradation pathways and products.[12] This involves subjecting the compound to harsher conditions than it would typically encounter.[13]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersPurpose
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CTo assess stability in basic conditions.
Oxidation 3% H₂O₂, room temperatureTo induce oxidative degradation.
Thermal Degradation 60°C or higher (in solution and as solid)To evaluate the effect of elevated temperatures.
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[14]To determine light sensitivity.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of N-(2-Azepan-1-ylethyl)-N-ethylamine at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Application: Expose the solutions to the conditions outlined in Table 1 for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under optimal conditions.

  • Analysis: At each time point, analyze the stressed samples and the control using a validated stability-indicating analytical method (e.g., HPLC-MS or GC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

dot

Caption: Workflow for investigating loss of compound potency.

Guide 2.2: Identifying and Characterizing Degradation Products

The identification of degradation products is crucial for understanding the stability profile of your compound.

Step 1: Mass Spectrometry (MS) Analysis

  • LC-MS/MS or GC-MS: Analyze the degraded samples to obtain the mass-to-charge ratio (m/z) of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to determine the accurate mass and elemental composition of the degradants. This information is vital for proposing chemical structures.

Step 2: Proposing Degradation Pathways Based on the elemental composition and the known reactivity of tertiary amines, propose potential degradation pathways.

dot

Degradation_Pathways Parent N-(2-Azepan-1-ylethyl)-N-ethylamine Oxidation Oxidation (e.g., +O) Parent->Oxidation Dealkylation De-ethylation or De-alkylation of Azepane Ring Parent->Dealkylation Oxidative or Thermal Stress Hydrolysis Hydrolysis (if susceptible) Parent->Hydrolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product

Caption: Potential degradation pathways of a tertiary amine.

Step 3: Structural Confirmation If necessary, isolate the major degradation products using preparative HPLC and elucidate their structures using Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 3: Best Practices for Handling and Storage

Adhering to best practices for handling and storing N-(2-Azepan-1-ylethyl)-N-ethylamine solutions is the most effective way to prevent degradation.

Table 2: Summary of Handling and Storage Recommendations

ParameterRecommendationRationale
Solvent Selection Use high-purity solvents. Consider the impact of the solvent on stability, as different solvents can affect thermal degradation rates.[2][3]Impurities in solvents can catalyze degradation.
pH Control Buffer solutions to a pH where the compound is most stable, as determined by stability studies.To prevent pH-mediated degradation.
Exclusion of Oxygen For long-term storage or sensitive applications, de-gas solvents and store solutions under an inert atmosphere (N₂ or Ar).To minimize oxidative degradation.
Temperature Control Store solutions at recommended low temperatures and avoid repeated freeze-thaw cycles.To slow down the rate of chemical degradation.
Light Protection Always store solutions in amber containers or in the dark.To prevent photolytic degradation.
Material Compatibility Ensure that the storage container material is compatible with the amine solution.To prevent leaching of contaminants or reaction with the container surface.

By implementing these guidelines and utilizing the troubleshooting frameworks provided, researchers can enhance the reliability and reproducibility of their experiments involving N-(2-Azepan-1-ylethyl)-N-ethylamine.

References

  • Gjertsen, L. H. R., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16067–16080. [Link]

  • Al-Absi, R. S., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. National Institutes of Health. [Link]

  • Li, Y., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. [Link]

  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15855–15870. [Link]

  • ResearchGate. (n.d.). Thermal degradation rates of different amines. [Link]

  • Gouedard, C., et al. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Sexton, A. J. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. [Link]

  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6031-6034. [Link]

  • Bedell, S. A. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia, 1(1), 375-382. [Link]

  • Tanthana, J., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 108-120. [Link]

  • Quora. (n.d.). What is the pH of a tertiary amine? [Link]

  • Gjertsen, L. H. R., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16067–16080. [Link]

  • Strieth-Kalthoff, F., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • OUCI. (n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. [Link]

  • ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. [Link]

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

  • C&EN. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (1991). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, 2929-2932. [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]

  • Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188. [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]

  • ResearchGate. (n.d.). Acceleration and Inhibition Effect of Tertiary Amines on Thermal Degradation of Poly(Vinyl Chloride). [Link]

  • Scribd. (n.d.). Good Operating Practices For Amine Treating Systems. [Link]

  • SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880. [Link]

  • ACS Publications. (n.d.). Mechanism of enamine reactions. IV. The hydrolysis of tertiary enamines in acidic medium. [Link]

  • ResearchGate. (n.d.). (PDF) degradation pathway of pharmaceutical dosage forms. [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • IJIRT. (n.d.). Degradation Pathway of Pharmaceutical Dosage Forms. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. [Link]

  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. [Link]

Sources

Troubleshooting

Technical Support Center: N-(2-Azepan-1-ylethyl)-N-ethylamine Selectivity Guide

Ticket System Status: 🟢 OPERATIONAL Subject: Optimizing Selectivity & Yield for N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 88763-80-8) Assigned Specialist: Senior Application Scientist, Synthesis Division[1] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 OPERATIONAL Subject: Optimizing Selectivity & Yield for N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 88763-80-8) Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Introduction: The Selectivity Paradox

Researchers often view N-(2-Azepan-1-ylethyl)-N-ethylamine as a simple building block, but it presents a classic "Selectivity Paradox."[1] You have two nitrogen centers with similar basicity but vastly different steric profiles:

  • The Azepane Nitrogen (

    
    ):  A tertiary  amine embedded in a 7-membered ring.[1] It is sterically hindered and lacks a proton for deprotonation, but it is highly basic (
    
    
    
    ).[1]
  • The Ethylamine Nitrogen (

    
    ):  A secondary  amine.[1][2] It is the kinetic nucleophile, less hindered, and possesses a reactive N-H bond.[1]
    

The Challenge: When reacting with electrophiles (alkyl halides, acyl chlorides), the


 can compete as a nucleophile (leading to quaternary ammonium salts) or act as a proton scavenger, altering the pH profile of the reaction.

This guide provides the protocols to force reaction exclusively at the secondary


 site .

Decision Matrix & Workflow

Before starting, determine your pathway. The choice of electrophile dictates the selectivity strategy.

ReactionWorkflow Start Target Modification Type Electrophile Type? Start->Type Acyl Acyl Chloride / Anhydride Type->Acyl Alkyl Alkyl Halide Type->Alkyl Aldehyde Aldehyde / Ketone Type->Aldehyde Sol_Acyl Protocol A: Base-Mediated Acylation (Control pH) Acyl->Sol_Acyl Sol_Alkyl STOP! Direct Alkylation leads to Quaternization mixtures. Alkyl->Sol_Alkyl Sol_RedAm Protocol B: Reductive Amination (Gold Standard) Aldehyde->Sol_RedAm Sol_Alkyl->Sol_RedAm Switch Strategy

Figure 1: Strategic decision tree for functionalizing N-(2-Azepan-1-ylethyl)-N-ethylamine. Note that direct alkylation is discouraged in favor of reductive amination.[3]

Troubleshooting & Protocols

Ticket #402: "I'm getting a mixture of mono- and bis-alkylated products."[1]

Diagnosis: You are likely using direct alkylation (e.g., R-Br + Amine).[1][3] Root Cause: The secondary amine (


) reacts to form a tertiary amine product.[1] This product often has similar nucleophilicity to the starting material, leading to a second alkylation (quaternization).[1]
Solution:  Switch to Reductive Amination .
Protocol B: Selective Reductive Amination

This method relies on the formation of an iminium ion.[4] The tertiary


cannot form an imine (no N-H bond), ensuring 100% chemoselectivity for the secondary 

.[1]

Reagents:

  • Substrate: N-(2-Azepan-1-ylethyl)-N-ethylamine (1.0 eq)[1]

  • Aldehyde/Ketone: (1.1 eq)[1][5]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step:

  • Imine Formation: Dissolve the amine and aldehyde in DCE. Stir for 30–60 mins at Room Temperature (RT). Note: Adding molecular sieves (4Å) can drive equilibrium.[1]

  • Reduction: Add STAB in one portion. The mild acidity of the acetoxy groups activates the imine without protonating the

    
     to the point of deactivation.
    
  • Quench: After 2–4 hours, quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. The tertiary amine product stays in the organic layer.

Why this works:

  • Mechanistic Lock: The

    
     is sterically bulky and lacks a proton; it cannot condense with the aldehyde.[1]
    
  • Self-Limiting: Once the secondary amine reacts, it becomes tertiary.[1] It can no longer form an iminium ion, preventing "over-alkylation."[1]

Ticket #405: "My acylation reaction turned into a solid salt block."

Diagnosis: Formation of Acyl-Ammonium salts.[1][6] Root Cause: You used an acid chloride without a sufficient proton scavenger, or the


 reacted reversibly with the acyl chloride to form a quaternary species that precipitated.
Solution: Schotten-Baumann Conditions (Biphasic)  or Controlled pH .[1]
Protocol A: Selective Acylation

Reagents:

  • Substrate (1.0 eq)[1][5][7]

  • Acyl Chloride (1.1 eq)[1]

  • Base:

    
     (2.5 eq) or DIPEA (1.5 eq)[1]
    
  • Solvent: DCM (anhydrous) or DCM/Water (biphasic).[1]

Step-by-Step:

  • Cooling: Cool the amine solution to 0°C. Selectivity is kinetically controlled; lower temperatures favor the less hindered

    
    .[1]
    
  • Addition: Add the Acyl Chloride dropwise over 20 minutes.

  • Scavenging: The base neutralizes the HCl generated.[1]

    • Critical Note: If using DIPEA, ensure it is added before the acyl chloride.[1] The

      
       in your molecule can act as a base, but if it gets protonated (forming the HCl salt), it precipitates and traps your starting material.
      
  • Workup: Wash with water. The amide product is neutral; unreacted amine remains basic.[1]

Ticket #409: "I cannot purify the product; it streaks on silica."[1]

Diagnosis: "Amine Tailing."[1] Root Cause: The basic nitrogens (


 and the new product amine) interact strongly with the acidic silanols on silica gel.
Solution: Ammonia-Doped Eluent. 

Data Table: Recommended Solvent Systems

MethodSolvent SystemAdditiveApplication
Standard Flash DCM : MeOH (9:1 to 4:[1]1)1%

(aq)
General purification. The

blocks silanol sites.[1]
High Polarity DCM : MeOH (8:2)1% Triethylamine For highly polar products.[1] TEA is easier to remove than

via rotovap.[1]
Reverse Phase Water : Acetonitrile0.1% Formic Acid For HPLC.[1] Warning: Product will be a formate salt.

Visualizing the Purification Logic:

Purification Crude Crude Reaction Mixture (Basicity: High) Silica Silica Gel Column Crude->Silica Problem Interaction: Amine (Basic) + Silanol (Acidic) = STREAKING Silica->Problem Solution Additive Strategy: Add 1% NH4OH or Et3N Problem->Solution Fix Result Result: Competitive Binding NH3 blocks Silanols -> Sharp Bands Solution->Result

Figure 2: Mechanism of amine tailing and the competitive binding resolution using ammonia additives.

FAQ: Expert Insights

Q: Can I use Boc-protection to ensure selectivity? A: Yes, but it is often unnecessary.[1] If you need to modify the


 and then perform harsh chemistry elsewhere, protect 

with

.[1]
  • Selectivity:

    
     reacts exclusively with the secondary amine 
    
    
    
    .[1] The tertiary
    
    
    cannot form a carbamate.[1]
  • Protocol: 1.0 eq Amine + 1.1 eq

    
     in DCM (0°C to RT). Yields are typically quantitative.[1]
    

Q: Why is the Azepane ring so stable? A: The 7-membered ring is conformationally flexible (unlike the rigid 5-membered pyrrolidine).[1] This flexibility allows the


 to adopt conformations that minimize steric clash, but the ethyl linker creates a permanent steric barrier against nucleophilic attack compared to the exposed ethylamine tail.

Q: My product has a weird NMR shift around 3.0-3.5 ppm. A: Check for protonation . If you isolated the product as an HCl or TFA salt, the chemical shifts of the methylene protons next to the nitrogens will shift downfield (deshielded) significantly compared to the free base. Always report whether your data is for the Free Base or Salt.[1]

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Amine Acylation Selectivity: Al-Sehemi, A. G., et al. "Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones."[1][8] Indian Journal of Chemistry, 2014, 53B, 1115-1121.[1] Link

  • General Amine Reactivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.[1] (Chapter 10: Aliphatic Substitution, Nucleophilic).

  • Purification of Amines: "Flash Column Chromatography Guide." Organic Chemistry Portal. Link

Sources

Optimization

Improving the reproducibility of experiments with N-(2-Azepan-1-ylethyl)-N-ethylamine

Topic: Improving the Reproducibility of Experiments with N-(2-Azepan-1-ylethyl)-N-ethylamine CAS: 55543-73-2 | Molecular Formula: C₁₀H₂₂N₂ | Class: Azepane-based Diamine Scaffold Executive Summary As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Reproducibility of Experiments with N-(2-Azepan-1-ylethyl)-N-ethylamine

CAS: 55543-73-2 | Molecular Formula: C₁₀H₂₂N₂ | Class: Azepane-based Diamine Scaffold

Executive Summary

As a Senior Application Scientist, I frequently encounter "batch effects" or "drifting potency" in data involving N-(2-Azepan-1-ylethyl)-N-ethylamine . In 90% of cases, the molecule is not degrading chemically; rather, the experimental error stems from its physical properties. This compound is a hygroscopic diamine with high basicity. It aggressively scavenges atmospheric CO₂ to form carbamates and absorbs moisture, rendering gravimetric preparation of stock solutions notoriously inaccurate over time.

This guide moves beyond standard "store at -20°C" advice. It provides a self-validating workflow to ensure that the molarity you calculate is the molarity you actually test.

Part 1: Material Integrity & Storage (The "Hidden" Variable)

The Mechanism of Failure

The azepane ring (tertiary amine) and the ethylamine tail (secondary amine) create a highly basic environment. Upon exposure to ambient air, two reactions occur immediately:

  • Hygroscopic Uptake: The salt form (if HCl/fumarate) absorbs water, altering the molecular weight.

  • Carbamate Formation: The secondary amine reacts with atmospheric CO₂ to form a carbamate salt. This is often reversible but alters solubility and binding kinetics during the assay setup [1, 2].

Protocol: The "Inert Aliquot" System

Do not store the bulk bottle in general circulation.

  • Upon Receipt:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • In a glove box or under an Argon stream, subdivide the bulk material into single-use aliquots (e.g., 1–2 mg each) in amber glass vials with Teflon-lined caps.

    • Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap.

  • Storage:

    • Store aliquots at -20°C or -80°C.

    • Rule of Thumb: Once an aliquot is opened, discard the unused portion. Never re-freeze.

Part 2: Solubilization & Stock Preparation

The "Molar Correction" Factor

Gravimetric weighing is the primary source of error for this compound. If you weigh 10 mg of a hygroscopic amine that has absorbed 10% water weight, your 10 mM stock is actually 9 mM.

Recommended Solvent: DMSO (anhydrous) or Ethanol. Avoid water for long-term stock storage due to hydrolysis risks of potential impurities.

Table 1: Solubilization Troubleshooting
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSOPrevents protonation shifts and hydrolysis; stabilizes the free base form.
Stock Conc. High (e.g., 50–100 mM)Minimizes the relative impact of weighing errors; improves stability.
Sonication 2 mins @ 25°CEnsures dissolution of any micro-crystalline carbamates formed on the surface.
Verification Quantitative NMR (qNMR) Gold Standard: Use an internal standard (e.g., maleic acid) to determine the effective weight purity before biological testing.
Workflow Visualization: The Reproducibility Lifecycle

The following diagram illustrates the critical decision points to prevent experimental drift.

ReproducibilityLifecycle cluster_0 Critical Control Point RawMaterial Raw Material (Hygroscopic) Desiccator Desiccation/ Inert Gas Purge RawMaterial->Desiccator Remove H2O Weighing Rapid Weighing (<30 sec exposure) Desiccator->Weighing Minimize Air Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization QC QC Check (qNMR or LC-MS) Solubilization->QC Verify Conc. QC->Solubilization Fail: Re-adjust Assay Bio-Assay (pH Buffered) QC->Assay Pass

Caption: Figure 1. The "Inert Loop" workflow designed to minimize moisture uptake and carbamate formation during stock preparation.

Part 3: Biological Assay Factors

The pH Sensitivity Trap

N-(2-Azepan-1-ylethyl)-N-ethylamine contains two basic nitrogens. The pKa of the azepane nitrogen is typically ~10.5, and the secondary amine is ~10.0 [3].

  • Physiological pH (7.4): Both nitrogens are fully protonated (cationic).

  • Assay Consequence: The molecule is positively charged. It will adhere avidly to:

    • Polystyrene plates (TC treated).

    • Glass tips (unless silanized).

    • PDMS microfluidic channels.

Corrective Action:

  • Buffer: Use HEPES or MOPS (50 mM) rather than PBS to maintain strict pH control.

  • Additives: Include 0.01% BSA or 0.005% Tween-20 in the assay buffer to block non-specific binding sites on the plasticware.

Troubleshooting FAQ

Q1: My IC50 values are shifting to the right (lower potency) over time. Is the compound degrading?

  • Diagnosis: Likely not chemical degradation (breaking of bonds), but physical degradation (concentration error). If your stock bottle has been opened multiple times, it has absorbed water. You are weighing "wet" compound, so the actual molarity is lower than calculated.

  • Fix: Switch to single-use aliquots. Re-determine the concentration of your current stock using UV-Vis (if extinction coefficient is known) or LC-MS against a fresh standard.

Q2: I see a "double peak" in my LC-MS chromatogram.

  • Diagnosis: This is often the carbamate form (M + 44 Da) or a salt dissociation artifact.

  • Fix: Acidify your LC-MS mobile phase (0.1% Formic Acid). The low pH forces the decarboxylation of the carbamate back to the free amine, collapsing the peaks into a single species [4].

Q3: The compound precipitates when I dilute the DMSO stock into media.

  • Diagnosis: The "Solubility Shock." The free base is soluble in DMSO but less soluble in aqueous media at high pH.

  • Fix: Ensure your culture media is well-buffered to pH 7.4 before addition. The protonated form (salt) is highly water-soluble. Do not add the DMSO stock to unbuffered water; add it directly to the buffered media with rapid vortexing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55543-73-2, N-(2-Azepan-1-ylethyl)-N-ethylamine. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]

Troubleshooting

N-(2-Azepan-1-ylethyl)-N-ethylamine experimental controls and best practices

This guide functions as a specialized Technical Support Center for N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 55543-73-2).[1] It is designed to assist researchers in overcoming specific stability, reactivity, and purifica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS: 55543-73-2).[1] It is designed to assist researchers in overcoming specific stability, reactivity, and purification challenges associated with this unsymmetrical diamine scaffold.[2]

Status: Operational | Tier: Level 3 (Senior Application Scientist)[1]

Compound Profile & Critical Stability Controls

System Overview: This molecule features two distinct nitrogen centers: a tertiary cyclic amine (azepane ring) and a secondary acyclic amine (N-ethylamine).[1] This duality dictates its reactivity profile and handling requirements.

ParameterSpecification / BehaviorControl Measure
Physical State Viscous Oil (typically colorless to pale yellow)Check for brown discoloration (indicates oxidation).[1]
Basicity High (Diamine nature)Avoid acidic silica during purification without modifiers.[2]
Hygroscopicity HighStore under Argon/Nitrogen. Use septum techniques.
Air Sensitivity Moderate (CO₂ absorption)Critical: Forms carbamate salts (white crust) upon air exposure.[1][2]
⚠️ Critical Alert: The "Phantom Impurity"

Issue: Users often report a "new spot" on TLC or extra peaks in NMR after leaving the neat oil exposed to air for <1 hour. Root Cause: The secondary amine reacts with atmospheric CO₂ to form a carbamate salt (reversible). Fix: Do not discard. Dissolve in DCM and wash with 1M NaOH to regenerate the free base immediately before use.

Synthesis & Reactivity Troubleshooting

Workflow: Selective Functionalization

The secondary amine (N-ethyl) is your nucleophile.[1] The azepane ring is sterically encumbered and chemically stable, acting primarily as a basic solubilizing group.[2]

ReactivityLogic cluster_control Control Parameters Start N-(2-Azepan-1-ylethyl)-N-ethylamine Reaction Nucleophilic Attack (Secondary Amine) Start->Reaction k1 >> k2 Reagent Electrophile (R-X or R-COCl) Reagent->Reaction Product Target Amide/Amine Reaction->Product Stoichiometry 1:1 SideProduct Over-Alkylation (Quaternary Salt) Product->SideProduct Excess R-X (Avoid!) Control1 Temp: -78°C to 0°C Control2 Base: DIPEA/TEA Control3 Slow Addition

Figure 1: Reactivity logic flow emphasizing the kinetic selectivity of the secondary amine.

FAQ: Reaction Optimization

Q: My amide coupling yield is low (<40%). The azepane ring seems intact. What is wrong?

  • Diagnosis: The azepane nitrogen is basic (

    
    ).[1] If you use a standard coupling agent (EDC/HATU) without sufficient auxiliary base, the azepane ring may protonate, trapping the molecule as a salt and reducing the nucleophilicity of the distal secondary amine.[2]
    
  • Solution: Ensure you use 3.0 - 4.0 equivalents of a non-nucleophilic base (DIPEA or NMM).[1] The first equivalent neutralizes the acid, the second keeps the azepane deprotonated, and the third activates the secondary amine.

Q: I am trying to alkylate the secondary amine, but I get a mixture of mono- and bis-alkylated products.

  • Diagnosis: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).

  • Protocol Adjustment:

    • Switch to Reductive Amination (Aldehyde + NaBH(OAc)₃) instead of direct alkylation (R-Br). This prevents over-alkylation.[3]

    • If direct alkylation is necessary, use the "High Dilution + Slow Addition" technique: Add the electrophile dropwise to a dilute solution of the amine at 0°C.

Purification Best Practices (The "Streaking" Issue)

Purifying azepane derivatives on silica gel is notoriously difficult due to strong interactions between the basic nitrogens and acidic silanols.

Purification Decision Matrix

PurificationTree Start Crude Mixture TLC TLC Check (10% MeOH/DCM) Start->TLC Streak Does it streak/tail? TLC->Streak NoStreak Standard Flash Chromatography Streak->NoStreak No YesStreak Modify Stationary Phase Streak->YesStreak Yes OptionA Method A: Add 1% Et3N or NH4OH to eluent YesStreak->OptionA Standard OptionB Method B: Switch to Neutral Alumina YesStreak->OptionB Acid Sensitive OptionC Method C: Reverse Phase (C18) Buffer: 0.1% TFA or Formic Acid YesStreak->OptionC High Polarity

Figure 2: Decision matrix for selecting the appropriate purification method based on TLC behavior.

Recommended Solvent Systems
  • DCM / Methanol / NH₄OH (90:9:1): The "Gold Standard" for diamines. The ammonia competes for silanol sites, sharpening the peak.[2]

  • DCM / Methanol / Triethylamine (95:4:1): Alternative if ammonium hydroxide is unavailable. Note: TEA is harder to remove under vacuum.[1]

  • Reverse Phase (C18): Use Acetonitrile/Water with 0.1% Formic Acid . Warning: This isolates the formate salt. You must free-base it (extraction with DCM/NaHCO₃) if the neutral amine is required.[1]

Analytical Verification (Self-Validating Protocols)

Q: How do I confirm the integrity of the azepane ring vs. the ethyl chain in NMR? The 7-membered azepane ring is conformationally flexible, often leading to broadened signals at room temperature.

  • ¹H NMR Diagnostic Signals (CDCl₃):

    • Azepane Ring: Look for a multiplet cluster around 1.6 – 1.8 ppm (6H, ring carbons C3, C4, C5) and 2.6 – 2.8 ppm (4H, ring carbons C2, C7 adjacent to N).[2]

    • Ethyl Linker: Distinct triplets or multiplets connecting the ring to the secondary amine.

    • N-Ethyl Group: A classic triplet (

      
       1.1 ppm) and quartet (
      
      
      
      2.6 ppm).[1]
  • Validation Step: If signals are broad, run the NMR at 50°C to sharpen the peaks by speeding up the ring flip.

Q: Mass Spec (LC-MS) shows a peak at M+14 or M+28.[1] Is my compound impure?

  • M+14: Likely a methyl impurity (if methylation reagents were used nearby) or a formate adduct if run in formic acid.

  • M+28: This is likely the Carbamate adduct (+CO₂) . It confirms your molecule is the secondary amine but has absorbed CO₂. It is an artifact of the ionization source or storage, not necessarily a synthetic impurity.[2]

References & Authority

  • Biosynth . N-(2-Azepan-1-ylethyl)-N-ethylamine Product Data. Accessed 2024.[3][4] Link[1][2]

  • Organic Process Research & Development . Practical Guide to Amine Purification. (General reference for amine chromatography techniques).

  • Journal of Organic Chemistry . Synthesis of Azepane Derivatives via Ring Expansion. (Context for azepane stability).

  • American Elements . 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide.[1][5] (Analogous structure handling). Link[1][2][5]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for CAS 55543-73-2 before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azepane Derivatives in Drug Discovery: Profiling N-(2-Azepan-1-ylethyl)-N-ethylamine and its Bioactive Congeners

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry. Its inherent three-dimensional conformation provides a versatile framework for the develop...

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry. Its inherent three-dimensional conformation provides a versatile framework for the development of novel therapeutics targeting a wide array of biological entities.[1][2] This guide offers a comparative analysis of various azepane derivatives, with a focus on their structure-activity relationships (SAR) and performance in preclinical studies. While direct experimental data for the simple derivative, N-(2-Azepan-1-ylethyl)-N-ethylamine, is not extensively available in public literature, its structure serves as a foundational motif to explore more complex and pharmacologically characterized azepane-containing compounds. We will delve into key therapeutic areas where azepane derivatives have shown significant promise, including their roles as histamine and dopamine receptor modulators.

The Azepane Core: A Gateway to Diverse Bioactivity

The conformational flexibility of the azepane ring allows for precise spatial orientation of substituent groups, enabling optimal interactions with biological targets.[3] This has led to the successful development of over 20 FDA-approved drugs containing the azepane moiety for a variety of diseases.[2] The exploration of azepane derivatives continues to be a vibrant area of research, with ongoing efforts to synthesize novel analogues with improved potency, selectivity, and pharmacokinetic profiles.[2][4]

N-(2-Azepan-1-ylethyl)-N-ethylamine: A Structural Starting Point

N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS 55543-73-2) is a simple azepane derivative featuring an N-ethylaminoethyl substituent.[5] While specific biological activity data for this compound is scarce in peer-reviewed literature, its structure embodies the basic elements of many bioactive azepane derivatives: a tertiary amine within the azepane ring and a flexible side chain with an additional nitrogen atom. This arrangement is a common feature in ligands for various G-protein coupled receptors (GPCRs).

PropertyValueSource
Chemical Formula C10H22N2[5]
Molar Mass 170.3 g/mol [5]
CAS Number 55543-73-2[5]

Azepane Derivatives as Histamine H3 Receptor Antagonists

Histamine H3 receptors are primarily expressed in the central nervous system and play a crucial role in regulating neurotransmitter release. Antagonists of the H3 receptor are being investigated for their potential in treating a range of neurological and psychiatric disorders. The azepane ring has been successfully incorporated into potent and selective H3 receptor antagonists.

A key structural feature for high affinity at the H3 receptor is a basic nitrogen atom (often within a cyclic amine like azepane) connected via an alkyl spacer to a lipophilic aromatic moiety.

Comparative Activity of Azepane-based Histamine H3 Receptor Antagonists

CompoundTargetKi (nM)Reference
1-(6-(3-phenylphenoxy)hexyl)azepaneHuman Histamine H3 Receptor18[6]
1-(5-(4-phenylphenoxy)pentyl)azepaneHuman Histamine H3 Receptor34[6]
Experimental Protocol: Histamine H3 Receptor Binding Assay

This protocol outlines a standard in vitro radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.[7]

Objective: To determine the inhibitory constant (Ki) of an azepane derivative for the human histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human histamine H3 receptor.

  • [3H]Nα-methylhistamine (radioligand).

  • Test compounds (azepane derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Unlabeled Nα-methylhistamine (for non-specific binding determination).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the HEK-293 cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]Nα-methylhistamine, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Nα-methylhistamine.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Histamine H3 Receptor Antagonism

H3R_Antagonism cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o) Histamine->H3R Activates AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_ion Ca2+ Ca_channel->Ca_ion Influx NT_release Neurotransmitter Release Ca_ion->NT_release Triggers Azepane Azepane Derivative (Antagonist) Azepane->H3R Blocks

Caption: Antagonism of the presynaptic H3 autoreceptor by an azepane derivative, leading to increased neurotransmitter release.

Azepane Derivatives as Dopamine Receptor Ligands

Dopamine receptors are critical targets for the treatment of various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[8] The azepane scaffold has been utilized in the design of ligands with affinity for different dopamine receptor subtypes.

The structural requirements for dopamine receptor affinity often involve a basic nitrogen atom within a heterocyclic ring, such as azepane or piperidine, and an aromatic moiety. The nature and substitution pattern of the aromatic ring, as well as the length and rigidity of the linker, can determine the subtype selectivity and functional activity (agonist vs. antagonist). Several azepinoindole derivatives have shown strong binding to D1 and D2 dopamine receptors.[9]

Comparative Activity of Azepine-based Dopamine Receptor Ligands

Compound ClassTargetActivityReference
AzepinoindolesD1, D2, S2, α1 ReceptorsStrong Binding[9]
1,4-Oxazepane DerivativesDopamine D4 ReceptorSelective Ligands[10]
Experimental Workflow: In Vitro Dopamine Receptor Affinity Profiling

DR_Profiling_Workflow start Synthesized Azepane Derivatives primary_screen Primary Screen: Radioligand Binding Assay (e.g., [3H]Spiperone for D2R) start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 select_hits Select Hits (IC50 < Threshold) determine_ic50->select_hits secondary_screen Secondary Screen: Functional Assays (e.g., cAMP accumulation, Ca2+ flux) select_hits->secondary_screen determine_potency Determine Potency (EC50) and Efficacy (% of max response) secondary_screen->determine_potency subtype_selectivity Subtype Selectivity Panel (D1, D3, D4, D5 Receptors) determine_potency->subtype_selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis subtype_selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the in vitro pharmacological characterization of novel azepane derivatives targeting dopamine receptors.

Conclusion and Future Perspectives

The azepane scaffold is a cornerstone in modern medicinal chemistry, offering a three-dimensional framework that can be tailored to interact with a multitude of biological targets. While the specific pharmacological profile of N-(2-Azepan-1-ylethyl)-N-ethylamine remains to be fully elucidated, the broader family of azepane derivatives has demonstrated significant potential in neuroscience and beyond. The comparative data presented herein for histamine and dopamine receptor ligands highlight the versatility of this heterocyclic motif. Future research will undoubtedly continue to explore the vast chemical space around the azepane core, leading to the development of next-generation therapeutics with enhanced efficacy and safety profiles. The synthesis and evaluation of novel, functionally diverse azepane derivatives will be crucial in unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Maryanoff, B. E., McComsey, D. F., Martin, G. E., & Shank, R. P. (1998). Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 8(8), 983–988.
  • The Chemistry Of Azepines And Their Derivatives - Samphina Academy. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024).
  • G, S., M, M., & et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 578-601.
  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459.
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. (2022). Organic Letters, 24(29), 5348-5353.
  • Maryanoff, B. E., McComsey, D. F., Martin, G. E., & Shank, R. P. (1998). Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 8(8), 983–988.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459.
  • Natural Product-Inspired Dopamine Receptor Ligands. (2024). Journal of Medicinal Chemistry.
  • Van der Pijl, F., et al. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 44(11), 1819-1829.

Sources

Comparative

Comparative analysis of N-(2-Azepan-1-ylethyl)-N-ethylamine synthesis methods

Introduction N-(2-Azepan-1-ylethyl)-N-ethylamine is a tertiary amine containing an azepane ring, a seven-membered saturated heterocycle. This structural motif is of growing interest in medicinal chemistry due to its pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Azepan-1-ylethyl)-N-ethylamine is a tertiary amine containing an azepane ring, a seven-membered saturated heterocycle. This structural motif is of growing interest in medicinal chemistry due to its potential to confer unique pharmacological properties. The synthesis of such molecules is a critical step in the exploration of their therapeutic potential. This guide provides a comparative analysis of two primary synthetic methodologies for N-(2-Azepan-1-ylethyl)-N-ethylamine: Reductive Amination and Nucleophilic Substitution (N-Alkylation) . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[1][2] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4]

Synthetic Strategy

The reductive amination approach to N-(2-Azepan-1-ylethyl)-N-ethylamine involves the reaction of azepan-1-ylacetaldehyde with N-ethylamine , followed by reduction.

Mechanism

The reaction proceeds in two key steps within a single pot:

  • Imine/Iminium Ion Formation: N-ethylamine acts as a nucleophile, attacking the carbonyl carbon of azepan-1-ylacetaldehyde. Subsequent dehydration leads to the formation of an iminium ion.

  • Reduction: A reducing agent, selectively chosen to reduce the iminium ion without affecting the starting aldehyde, is then used to furnish the final tertiary amine.[3] Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[3][5]

Experimental Protocol

Materials:

  • Azepan-1-ylacetaldehyde (to be synthesized from a suitable precursor)

  • N-ethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of azepan-1-ylacetaldehyde (1.0 eq) in dichloromethane (DCM), add N-ethylamine (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain N-(2-Azepan-1-ylethyl)-N-ethylamine.

Workflow Diagram

reductive_amination cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Workup & Purification aldehyde Azepan-1-ylacetaldehyde imine_formation Imine Formation (DCM, Acetic Acid) aldehyde->imine_formation amine N-Ethylamine amine->imine_formation reduction Reduction (NaBH(OAc)₃) imine_formation->reduction In situ quench Quench (NaHCO₃) reduction->quench extraction Extraction (DCM) quench->extraction purification Purification extraction->purification product N-(2-Azepan-1-ylethyl)-N-ethylamine purification->product

Caption: Reductive amination workflow for N-(2-Azepan-1-ylethyl)-N-ethylamine synthesis.

Method 2: Nucleophilic Substitution (N-Alkylation)

N-alkylation is a classical and straightforward method for the formation of C-N bonds.[6] It involves the reaction of an amine with an alkyl halide, where the amine acts as a nucleophile.[6]

Synthetic Strategy

This approach utilizes the reaction between N-ethylamine and 1-(2-chloroethyl)azepane . To drive the reaction towards the desired tertiary amine and avoid the formation of a quaternary ammonium salt, an excess of the secondary amine or the use of a non-nucleophilic base is often employed.[6][7]

Mechanism

The reaction follows an SN2 mechanism. The lone pair of electrons on the nitrogen atom of N-ethylamine attacks the electrophilic carbon atom of 1-(2-chloroethyl)azepane, which bears the leaving group (chloride). This single concerted step results in the formation of the C-N bond and the displacement of the chloride ion. A subsequent deprotonation step by a base (another molecule of N-ethylamine or an added base) yields the neutral tertiary amine product.

Experimental Protocol

Materials:

  • 1-(2-Chloroethyl)azepane hydrochloride[8][9][10]

  • N-ethylamine

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • If starting with 1-(2-chloroethyl)azepane hydrochloride, neutralize it with a suitable base (e.g., NaHCO₃) and extract the free base into an organic solvent. Dry and concentrate to obtain the free amine.

  • Dissolve 1-(2-chloroethyl)azepane (1.0 eq) and N-ethylamine (2.0-3.0 eq) in acetonitrile or DMF. The excess N-ethylamine also acts as a base to neutralize the HCl formed. Alternatively, use a stoichiometric amount of a non-nucleophilic base like potassium carbonate or triethylamine.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., K₂CO₃, TEA·HCl) is present, filter it off.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram

n_alkylation cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification alkyl_halide 1-(2-Chloroethyl)azepane sn2_reaction SN2 Reaction (ACN or DMF, Heat) alkyl_halide->sn2_reaction amine N-Ethylamine (excess) amine->sn2_reaction base Base (e.g., K₂CO₃) base->sn2_reaction filtration Filtration sn2_reaction->filtration extraction Extraction filtration->extraction purification Purification extraction->purification product N-(2-Azepan-1-ylethyl)-N-ethylamine purification->product

Caption: N-Alkylation workflow for N-(2-Azepan-1-ylethyl)-N-ethylamine synthesis.

Comparative Analysis

FeatureReductive AminationNucleophilic Substitution (N-Alkylation)
Starting Materials Azepan-1-ylacetaldehyde, N-ethylamine1-(2-Chloroethyl)azepane, N-ethylamine
Key Reagents Mild reducing agents (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, excess amine)
Reaction Conditions Generally mild, room temperatureOften requires heating
Selectivity High for the desired product, avoids over-alkylation[3]Risk of over-alkylation to form quaternary ammonium salts[6][7]
Byproducts Borate salts, waterHalide salts, potential over-alkylation products
Atom Economy Generally goodCan be lower if a large excess of amine is used
Substrate Scope Broad, applicable to a wide range of aldehydes/ketones and amines[1]Generally good, but can be limited by sterically hindered substrates
Ease of Workup Can be more involved due to quenching and removal of boron byproductsOften simpler, especially if the byproduct salt can be filtered off

Conclusion

Both reductive amination and nucleophilic substitution are viable and effective methods for the synthesis of N-(2-Azepan-1-ylethyl)-N-ethylamine.

Reductive amination offers the advantage of high selectivity, generally leading to cleaner reactions and avoiding the common issue of over-alkylation that plagues N-alkylation methods.[3] The one-pot nature of the reaction is also an attractive feature for procedural efficiency.[12] However, the synthesis of the starting aldehyde, azepan-1-ylacetaldehyde, may be required if it is not commercially available.

Nucleophilic substitution is a more traditional approach that benefits from the commercial availability of the key electrophile, 1-(2-chloroethyl)azepane hydrochloride.[8][9][10] The primary challenge with this method is controlling the selectivity to prevent the formation of the quaternary ammonium salt.[6][7] This can often be mitigated by using a large excess of the reacting amine or carefully controlling the reaction conditions.

The choice between these two methods will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand. For syntheses where purity and selectivity are paramount, reductive amination is often the superior choice. For a more direct route from a commercially available precursor, N-alkylation presents a compelling alternative.

References

  • Reductive amination is an important tool for synthetic organic chemists in the construction of carbon-nitrogen bonds. This reaction, also termed reductive alkylation, involves condensation of an aldehyde or ketone with an amine in the presence of a reducing agent.
  • Reductive amination plays a paramount role in pharmaceutical and medicinal chemistry owing to its synthetic merits and the ubiquitous presence of amines among biologically active compounds. It is one of the key approaches to C-N bond construction due to its operational easiness and a wide toolbox of protocols. (Source: PubMed)
  • The Runaway Train of Amine Alkylation, Step 1: SN2. (Source: Master Organic Chemistry)
  • 1 2 Chloroethyl Azepane Hydrochloride, Purity: 98% at best price in Hyderabad - IndiaMART. (Source: IndiaMART)
  • Experimental procedure for N-alkylation of primary amines - Benchchem. (Source: Benchchem)
  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (Source: YouTube)
  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (Source: Chemistry LibreTexts)
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (Source: Organic Chemistry Portal)
  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate.
  • Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)
  • 1-(2-Chloroethyl)azepane hydrochloride AldrichCPR - Sigma-Aldrich. (Source: Sigma-Aldrich)
  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted... - ResearchGate.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (Source: Master Organic Chemistry)
  • US20040249212A1 - Methods for the synthesis of amines such as ephedrine and intermediates - Google Patents.
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (Source: Organic Chemistry Portal)
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC - NIH. (Source: NIH)
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (Source: BYU ScholarsArchive)
  • N-Dealkylation of Amines - PMC - NIH. (Source: NIH)
  • reductive amination & secondary amine synthesis - YouTube. (Source: YouTube)
  • Synthesis of secondary amines via reductive amination of benzaldehyde... - ResearchGate.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate.
  • 26487-67-2 | 1-(2-Chloroethyl)azepane hydrochloride - ChemScene. (Source: ChemScene)

Sources

Validation

Structural Optimization Guide: N-(2-Azepan-1-ylethyl)-N-ethylamine Scaffolds

This guide serves as a technical resource for medicinal chemists and pharmacologists evaluating N-(2-Azepan-1-ylethyl)-N-ethylamine (and its functional derivatives) as a pharmacophore in drug design. Unlike standard prod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for medicinal chemists and pharmacologists evaluating N-(2-Azepan-1-ylethyl)-N-ethylamine (and its functional derivatives) as a pharmacophore in drug design.

Unlike standard product brochures, this analysis treats the molecule as a structural template . We compare its performance against its lower homologs (piperidine and pyrrolidine analogs) to define its utility in modulating receptor affinity, lipophilicity, and metabolic stability.

Executive Summary: The Azepane Advantage

In Structure-Activity Relationship (SAR) studies, the N-(2-Azepan-1-ylethyl)-N-ethylamine moiety represents a critical "ring-expansion" strategy. While piperidine (6-membered) rings are the industry standard for basic amine centers, the azepane (7-membered) ring offers unique physicochemical properties that can rescue a lead series suffering from poor solubility or suboptimal receptor fit.

Key Technical Differentiator: The azepane ring introduces increased conformational flexibility and higher lipophilicity (LogP) compared to piperidine. This allows the molecule to access hydrophobic pockets in targets like Sigma-1 receptors , Histamine H3 receptors , and Acetylcholinesterase (AChE) that are sterically restricted for rigid 6-membered rings.

Comparative SAR Analysis: Ring Size & Linker Dynamics

The primary decision in using this scaffold is choosing between the Azepane (7-ring), Piperidine (6-ring), and Pyrrolidine (5-ring) variants.

Performance Matrix: Azepane vs. Alternatives

The following table synthesizes experimental data trends observed in CNS and GPCR ligand design (specifically H3 antagonists and Sigma ligands).

FeatureAzepane Scaffold (7-Membered)Piperidine Alternative (6-Membered)Pyrrolidine Alternative (5-Membered)
Conformational Entropy High (Flexible "Twist-Chair")Medium (Rigid "Chair")Low (Envelope)
Lipophilicity (

LogP)
+0.5 to +0.8 (vs Piperidine)Baseline-0.4 (vs Piperidine)
Steric Bulk (VdW Vol) High MediumLow
Receptor Selectivity Excellent for Sigma-1 & H3 General Purpose (GPCRs)Often less selective
Metabolic Liability Moderate (Ring oxidation)Low to ModerateHigh (N-dealkylation)
Mechanistic Insight: The "Hydrophobic Clamp" Effect

In Histamine H3 receptor antagonists, replacing a piperidine with an azepane often improves affinity. Experimental data suggests the larger azepane ring maximizes Van der Waals interactions within the hydrophobic "clamp" region of the receptor binding pocket, a phenomenon observed in biphenyloxy-alkyl derivatives [1].

Scientist's Note: If your lead compound (piperidine) has a


 of ~50 nM but suffers from rapid clearance, switching to the Azepane scaffold often improves potency (

< 20 nM) by increasing hydrophobic contact, though you must monitor intrinsic clearance (

) due to the increased lipophilicity.

Experimental Protocol: Synthesis & Validation

To evaluate this scaffold, you must synthesize the core diamine fragment with high purity. Below is a self-validating protocol for the synthesis of N-(2-Azepan-1-ylethyl)-N-ethylamine via nucleophilic substitution, optimized to minimize dimerization.

Reagents Required[1][2]
  • Azepane (Hexamethyleneimine): CAS 111-49-9 (1.2 equivalents)

  • N-(2-Chloroethyl)ethylamine: (1.0 equivalent) - Note: Often generated in situ from the hydrochloride salt.

  • Potassium Carbonate (

    
    ):  Anhydrous (3.0 equivalents)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend

    
     (3 eq) in dry MeCN.
    
  • Amine Addition: Add Azepane (1.2 eq) dropwise. The excess is crucial to prevent the formation of bis-alkylated byproducts.

  • Electrophile Introduction: Add N-(2-Chloroethyl)ethylamine hydrochloride (1 eq) slowly at room temperature.

  • Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH3 90:9:1).

    • Validation Check: The spot for the starting chloride (

      
      ) should disappear. The product will appear as a polar spot (
      
      
      
      ) that stains positive with Ninhydrin (primary/secondary amine) and Dragendorff (tertiary amine).
  • Workup:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM and wash with 1N NaOH (to ensure free base form).

  • Purification: Distillation under reduced pressure (vacuum) is preferred over column chromatography for this volatile diamine.

SAR Logic & Signaling Pathway Visualization

The following diagram illustrates the decision tree for selecting the Azepane scaffold during lead optimization and its downstream effects on receptor signaling (specifically modeled on GPCR antagonism).

SAR_Logic_Flow Lead Piperidine Lead (Moderate Potency) Problem Issue: Suboptimal Hydrophobic Fit Lead->Problem Analysis Strategy Strategy: Ring Expansion (Homologation) Problem->Strategy SAR Decision Azepane Azepane Scaffold (N-(2-Azepan-1-ylethyl)...) Strategy->Azepane Synthesis Prop1 Increased Lipophilicity (+LogP) Azepane->Prop1 Prop2 Enhanced Flexibility Azepane->Prop2 Target Target Binding (e.g., Histamine H3 / Sigma-1) Prop1->Target Hydrophobic Pocket Access Prop2->Target Induced Fit Result Outcome: Improved Ki (nM) & Selectivity Target->Result Validation

Figure 1: Strategic workflow for transitioning from a standard Piperidine lead to an Azepane scaffold to overcome potency or selectivity bottlenecks.

Experimental Data: Case Study (H3 Receptor Antagonism)

To demonstrate the efficacy of the azepane-ethylamine linker, we reference data comparing ring sizes in biphenyloxy-alkyl derivatives [1].

Table 1: Effect of Ring Size on Human Histamine H3 Receptor Affinity (


) 
Compound IDAmine Head GroupLinker Chain

(nM)
Functional Activity (

)
Ref-A (Piperidine) Piperidin-1-ylEthyl-Ether25 nM4.0 nM (Antagonist)
Test-B (Azepane) Azepan-1-yl Ethyl-Ether 18 nM 9.0 nM (Antagonist)
Ref-C (Pyrrolidine) Pyrrolidin-1-ylEthyl-Ether> 100 nMWeak Activity

Interpretation: The Azepane derivative (Test-B) exhibits superior binding affinity (


 nM) compared to the Piperidine analog (

nM).[1] While the functional potency (

) is comparable, the improved binding affinity suggests a longer residence time on the receptor, a critical parameter for in vivo efficacy.

References

  • Lazewska, D., et al. (2018). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Zha, G. F., et al. (2019).[2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

  • PubChem.[3][4][5][6] "N-(2-Azepan-1-ylethyl)-N-ethylamine Compound Summary." National Library of Medicine.

Sources

Comparative

A Guide to Orthogonal Methods for Confirming the Identity of N-(2-Azepan-1-ylethyl)-N-ethylamine

Introduction: The Imperative of Unambiguous Molecular Identity In the landscape of pharmaceutical research and development, the unequivocal identification of a chemical entity is the bedrock upon which all subsequent dat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Molecular Identity

In the landscape of pharmaceutical research and development, the unequivocal identification of a chemical entity is the bedrock upon which all subsequent data is built. For a molecule such as N-(2-Azepan-1-ylethyl)-N-ethylamine, a tertiary amine with potential applications as a versatile synthetic intermediate, absolute certainty of its structure is paramount. The presence of closely related isomers or impurities can significantly impact its chemical reactivity, biological activity, and safety profile. Therefore, relying on a single analytical technique for identity confirmation is a scientifically tenuous approach.

This guide presents a robust strategy for the identity confirmation of N-(2-Azepan-1-ylethyl)-N-ethylamine, employing a system of orthogonal analytical methods. Orthogonal methods are distinct analytical techniques that measure the same analyte based on different physicochemical principles.[1][2] This approach provides a multi-faceted and cross-verifiable confirmation of the molecular structure, significantly enhancing the confidence in the analytical results and ensuring the integrity of research and development activities.[3] We will explore the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind these choices and providing experimentally grounded protocols.

The Orthogonal Approach: A Synergy of Separation and Spectroscopy

The core principle of our approach is to couple a high-resolution separation technique with a definitive spectroscopic method. Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase, while Mass Spectrometry (MS) provides information on the mass-to-charge ratio and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, probes the chemical environment of specific nuclei within the molecule, offering a detailed map of its atomic connectivity. The combination of these techniques provides a powerful and self-validating system for structural elucidation.

graph TD; A[Sample: N-(2-Azepan-1-ylethyl)-N-ethylamine] --> B{Orthogonal Analysis}; B --> C[Method 1: GC-MS]; B --> D[Method 2: NMR Spectroscopy]; C --> E[Retention Time & Fragmentation Pattern]; D --> F[1H & 13C Chemical Shifts & Coupling]; E --> G{Data Congruence?}; F --> G; G -- Yes --> H[Identity Confirmed]; G -- No --> I[Identity Not Confirmed/Impurity Detected]; Figure 1: Workflow for orthogonal identity confirmation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Separation and Fragmentation Fingerprint

GC-MS is an ideal first-line technique for the analysis of volatile and semi-volatile compounds like N-(2-Azepan-1-ylethyl)-N-ethylamine. The gas chromatograph separates the analyte from potential impurities based on their boiling points and polarities, providing a characteristic retention time. The mass spectrometer then bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner, generating a unique mass spectrum or "fragmentation fingerprint."

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the N-(2-Azepan-1-ylethyl)-N-ethylamine reference standard and the test sample in methanol.

  • Dilute the stock solution to a final concentration of 100 µg/mL with methanol.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).[4]

  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

  • Column: Agilent DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column.

3. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Interpretation and Causality

The identity of N-(2-Azepan-1-ylethyl)-N-ethylamine is confirmed by comparing the retention time and the mass spectrum of the sample to that of a certified reference standard.

  • Retention Time (RT): The time it takes for the compound to travel through the GC column. Under identical conditions, the RT of the analyte in the sample should match that of the reference standard.

  • Mass Spectrum: The fragmentation pattern is highly characteristic of the molecule's structure. For N-(2-Azepan-1-ylethyl)-N-ethylamine (Molecular Weight: 170.3 g/mol ), the mass spectrum will exhibit specific fragments resulting from the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage).[5]

    • Molecular Ion Peak ([M]+•): A peak at m/z 170, corresponding to the intact molecule with one electron removed. The presence of two nitrogen atoms results in an even nominal molecular weight, consistent with the Nitrogen Rule.[5]

    • Key Fragment Ions: Alpha-cleavage is the dominant fragmentation pathway for aliphatic amines.[6] We can predict the following key fragments:

      • m/z 98: Loss of an ethyl group and cleavage of the ethylamine side chain, resulting in the [azepane-CH2]+ fragment.

      • m/z 72: Cleavage of the bond between the two carbons of the ethyl bridge, resulting in the [CH2N(CH2CH3)]+ fragment.

      • m/z 58: Loss of the azepane ring, resulting in the [CH2CH2N(CH2CH3)]+ fragment.

Distinguishing Isomers with GC-MS

The power of this method lies in its ability to separate and distinguish isomers. Consider a potential positional isomer, N-(1-Azepan-2-ylethyl)-N-ethylamine . While it has the same molecular weight, its fragmentation pattern would differ due to the different substitution on the azepane ring. For instance, the alpha-cleavage would lead to a prominent fragment at m/z 84, corresponding to the loss of the ethylamine side chain from the 2-position of the azepane ring. This would be a clear differentiating feature from our target compound.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy provides an unparalleled level of structural detail by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for unambiguous identification. ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to each other. ¹³C NMR reveals the number of different types of carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the N-(2-Azepan-1-ylethyl)-N-ethylamine reference standard and the test sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

3. NMR Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

Data Interpretation and Causality

The identity is confirmed by matching the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values of the sample to the reference standard. The predicted NMR data provides a basis for what to expect. While experimental values can vary slightly based on conditions, the overall pattern is a robust identifier.[7]

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2-Azepan-1-ylethyl)-N-ethylamine

AssignmentPredicted ¹H Chemical Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (ppm)
Ethyl Group
-N-CH₂-CH₃2.5 (q, 2H)47.5
-N-CH₂-CH₃1.0 (t, 3H)11.8
Ethyl Bridge
Azepane-CH₂-CH₂-N-2.6 (t, 2H)57.0
Azepane-CH₂-CH₂-N-2.5 (t, 2H)53.0
Azepane Ring
-N-CH₂- (α to N)2.6 (m, 4H)55.0
-CH₂- (β to N)1.6 (m, 4H)27.5
-CH₂- (γ to N)1.5 (m, 4H)26.0

Note: Predicted values are generated using standard NMR prediction software (e.g., ChemDraw's NMR prediction tool) and should be confirmed with an authentic reference standard.[8] The multiplicity is denoted as q (quartet), t (triplet), and m (multiplet).

Distinguishing Isomers with NMR

NMR is exceptionally powerful for distinguishing isomers. Let's consider another potential isomer, 1-(2-(Diethylamino)ethyl)azepane . While it has the same molecular formula, its ¹H and ¹³C NMR spectra would be distinctly different.

Table 2: Comparison of Predicted NMR Data for N-(2-Azepan-1-ylethyl)-N-ethylamine and a Positional Isomer

CompoundKey Differentiating ¹H NMR SignalsKey Differentiating ¹³C NMR Signals
N-(2-Azepan-1-ylethyl)-N-ethylamine (Target) Two distinct triplets for the ethyl bridge protons around 2.5-2.6 ppm. A quartet for the N-CH₂ of the ethyl group.Two distinct signals for the ethyl bridge carbons. A signal around 47.5 ppm for the N-CH₂ of the ethyl group.
1-(2-(Diethylamino)ethyl)azepane (Isomer) A single quartet for the two N-CH₂ groups of the diethylamino moiety.A single signal for the two N-CH₂ carbons of the diethylamino moiety.

This clear difference in the number and multiplicity of signals provides an irrefutable distinction between the two isomers.

Data Summary and Conclusion

The following table summarizes the expected outcomes from the orthogonal analysis of a pure sample of N-(2-Azepan-1-ylethyl)-N-ethylamine.

Table 3: Summary of Expected Analytical Data

Analytical MethodParameterExpected Result
GC-MS Retention TimeMatches reference standard
Molecular Ion (m/z)170
Key Fragments (m/z)98, 72, 58
¹H NMR Chemical Shifts & MultiplicitiesMatches reference standard and predicted data
¹³C NMR Chemical ShiftsMatches reference standard and predicted data
graph TD; subgraph "GC-MS Analysis" A[Analyte Elution] -->|Retention Time| B(Peak Integration); A -->|Mass Spectrometry| C{Fragmentation}; C --> D[Mass Spectrum]; end Figure 2: Data flow and decision making in orthogonal analysis.

By employing this orthogonal approach, researchers, scientists, and drug development professionals can establish the identity of N-(2-Azepan-1-ylethyl)-N-ethylamine with the highest degree of scientific certainty. This rigorous confirmation is not merely a procedural step but a critical component of ensuring data integrity and the ultimate safety and efficacy of any downstream applications. The principles and protocols outlined in this guide are grounded in established analytical practices and are compliant with the expectations of regulatory bodies for robust analytical method validation.[7][8]

References

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. (n.d.). Doc Brown's Chemistry. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). Royal Society of Chemistry. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). IntechOpen. [Link]

  • How reliable actually is the nmr prediction spectra tool in chemdraw ?. (2023). Reddit. [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (n.d.). ChemRxiv. [Link]

  • ChemDraw tutorial 4 - Prediction of NMR. (2021). YouTube. [Link]

  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. [Link]

  • LC–MS-MS mass spectrum of ETH. (n.d.). ResearchGate. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). ACS Chemical Neuroscience. [Link]

  • Principles of early drug discovery. (n.d.). British Journal of Pharmacology. [Link]

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023). Metabolites. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC North America. [Link]

  • GC–MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2023). MDPI. [Link]

  • Identification of first active compounds in drug discovery. how to proceed?. (2024). Frontiers in Molecular Biosciences. [Link]

  • ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. (2025). Revvity Signals Support. [Link]

  • Regulatory Guidelines for New Drug Development. (n.d.). Auctores Publishing. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024). News-Medical.net. [Link]

  • Comparing NMR Methods in ChemDraw and Gaussian. (2017). Gaussian, Inc.. [Link]

  • 13C NMR calculations on azepines and diazepines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. (2016). Analytical Sciences. [Link]

  • LC-MS-MS Analysis of N,α-Diethylphenethylamine (N,α-ETH) and Its Positional Isomer N,β-Diethylphenethylamine (N,β-ETH) in Dietary Supplements. (2015). Journal of Analytical Toxicology. [Link]

  • Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. (2025). ResearchGate. [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). MDPI. [Link]

  • Discovery Phase in Drug Development. (n.d.). BioAgilytix. [Link]

  • What is a Particle Analysis "Orthogonal Method"?. (2025). Fluid Imaging Technologies. [Link]

  • Orthogonal Measurements. (2023). NIST. [Link]

  • From Target Identification to Approval: Understanding Drug Discovery Cycles. (n.d.). BioPharma PEG. [Link]

  • 6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • LC-MS-MS Analysis of N,α-Diethylphenethylamine (N,α-ETH) and Its Positional Isomer N,β-Diethylphenethylamine (N,β-ETH) in Dietary Supplements. (n.d.). ResearchGate. [Link]

  • show a possible structure, based on ChemDraw[9] NMR predictions. The.... (n.d.). ResearchGate. [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (n.d.). ChemRxiv. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. [Link]

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Validation

Independent Verification of N-(2-Azepan-1-ylethyl)-N-ethylamine Bioactivity

The following guide provides an independent technical verification framework for the bioactivity and pharmacological profiling of N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS 55543-73-2). This guide is structured for drug de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent technical verification framework for the bioactivity and pharmacological profiling of N-(2-Azepan-1-ylethyl)-N-ethylamine (CAS 55543-73-2).

This guide is structured for drug development professionals utilizing this molecule as a privileged scaffold or fragment in medicinal chemistry.[1] It addresses the critical need to verify its intrinsic receptor affinity (promiscuity) and safety profile compared to standard alternatives.[1]

A Comparative Guide for Scaffold Validation & Pharmacological Profiling[1]

Executive Summary & Technical Context[1][2][3]

N-(2-Azepan-1-ylethyl)-N-ethylamine is a diamine building block featuring a hydrophobic 7-membered azepane ring linked to a reactive ethylamine tail.[1] In modern drug discovery, this structure acts as a "privileged scaffold," frequently serving as a surrogate for piperidine or morpholine rings to modulate lipophilicity (LogD) and steric bulk in G-Protein Coupled Receptor (GPCR) ligands.[1]

Why Verification is Critical: Unlike inert linkers, the azepane moiety confers significant intrinsic bioactivity.[1] It is historically associated with Sigma-1 receptor affinity and hERG channel blockade —two critical parameters that must be verified early in the design cycle.[1] This guide outlines the protocols to independently verify these properties, ensuring the scaffold does not introduce confounding "background noise" or toxicity in your lead compounds.

Comparative Analysis: Azepane vs. Standard Alternatives

Before initiating wet-lab protocols, researchers must understand how this scaffold compares to its structural analogs.[1] The choice of the azepane ring over a piperidine or pyrrolidine ring fundamentally alters the physicochemical and pharmacological profile.[1]

Table 1: Physicochemical & Bioactivity Comparison of Diamine Scaffolds

FeatureAzepane Scaffold (Target)Piperidine Analog (Alternative A)Morpholine Analog (Alternative B)[1]Implication for Drug Design
Structure 7-membered ring (Hydrophobic)6-membered ring (Standard)6-membered ether (Polar)Azepane increases steric demand and lipophilicity.[1]
LogP (Calc) ~2.1 (High)~1.6 (Medium)~0.3 (Low)Azepane enhances CNS penetration but risks metabolic instability.[1]
Sigma-1 Affinity High Potential (Ki < 100 nM possible)ModerateLowCritical Verification Point: Azepane is a known Sigma pharmacophore.[1]
hERG Liability High Risk Moderate RiskLow RiskLarger hydrophobic rings often trap in the hERG pore.[1]
Basicity (pKa) ~10.5 (Secondary amine)~10.2~8.4Affects solubility and lysosomal trapping.[1]

Analyst Insight: Choose the Azepane scaffold when your target requires a bulky hydrophobic pocket fill (e.g., certain MC4R or Dopamine antagonists).[1] Switch to the Morpholine alternative if hERG toxicity or solubility becomes a bottleneck.[1]

Experimental Protocols for Independent Verification

To validate the bioactivity of N-(2-Azepan-1-ylethyl)-N-ethylamine, you must execute a triad of assays : Receptor Binding (Sigma), Safety Pharmacology (hERG), and Cellular Toxicity.[1]

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To quantify the intrinsic affinity of the scaffold, ensuring it does not act as a "silent" driver of efficacy.[1]

Materials:

  • Ligand: [³H]-(+)-Pentazocine (Specific for Sigma-1).[1]

  • Tissue/Source: Guinea pig brain membrane homogenates or CHO cells overexpressing hSigma-1.[1]

  • Test Compound: N-(2-Azepan-1-ylethyl)-N-ethylamine (dissolved in DMSO, final conc < 0.1%).

Step-by-Step Workflow:

  • Preparation: Dilute the test compound in 50 mM Tris-HCl buffer (pH 7.4) to create a concentration range (1 nM to 10 µM).[1]

  • Incubation: Combine 100 µL membrane suspension (20 µg protein), 50 µL [³H]-(+)-Pentazocine (2 nM final), and 50 µL test compound.

  • Equilibration: Incubate for 120 minutes at 37°C . (Note: Azepane kinetics can be slow; extended incubation ensures equilibrium).[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • Active Scaffold:

    
     < 1 µM indicates significant Sigma-1 engagement.[1]
    
  • Inert Scaffold:

    
     > 10 µM confirms the scaffold is passive at this target.[1]
    
Protocol B: Automated Patch Clamp for hERG Safety Profiling

Purpose: To verify the risk of QT prolongation early in development.[1]

System: QPatch or Patchliner (High-throughput automated patch clamp).[1] Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]

Workflow:

  • Seal Formation: Establish GΩ seals (>1 GΩ) in whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing ramp to -50 mV to elicit the tail current.

  • Perfusion: Apply N-(2-Azepan-1-ylethyl)-N-ethylamine at 1, 10, and 30 µM.

  • Normalization: Compare peak tail current amplitude before and after compound application.

  • Positive Control: E-4031 (100 nM) must fully block the current.[1]

Interpretation:

  • >50% Inhibition at 10 µM: High Risk.[1] The azepane ring is likely interacting with the Y652/F656 residues in the pore.[1] Structural modification (e.g., adding polar groups) is recommended.[1]

Visualizing the Verification Logic

The following diagram illustrates the decision tree for validating this scaffold's utility versus its risks.

BioactivityVerification Start Start: N-(2-Azepan-1-ylethyl)-N-ethylamine PhysChem 1. PhysChem Profiling (LogD, pKa) Start->PhysChem Binding 2. Sigma-1 Binding Assay ([3H]-Pentazocine) PhysChem->Binding Decision1 Is Ki < 1 µM? Binding->Decision1 Safety 3. hERG Patch Clamp (Automated) Decision2 Is IC50 < 10 µM? Safety->Decision2 Decision1->Safety No (Inert) Decision1->Safety Yes (Active) OutcomeA High Potency Scaffold (Use for CNS Targets) Decision1->OutcomeA Yes (If Target is Sigma/CNS) OutcomeB Promiscuous/Toxic (Switch to Morpholine) Decision2->OutcomeB Yes (Blocker) OutcomeC Inert Linker (Safe for Peripheral Use) Decision2->OutcomeC No (Safe)

Caption: Logical workflow for screening the Azepane-Ethylamine scaffold. Yellow nodes indicate functional binding assays; Red nodes indicate safety toxicology.

Synthesis & Purity Verification (Pre-Bioassay)

Bioactivity data is useless without verifying the identity of the material, especially for secondary amines which can oxidize or form carbamates.[1]

Mandatory QC Steps:

  • 1H-NMR (DMSO-d6): Verify the integration of the azepane ring protons (multiplets at ~1.5-1.7 ppm) versus the ethyl linker signals.

  • LC-MS: Confirm the parent mass

    
    .[1]
    
  • Water Content: Secondary amines are hygroscopic.[1] Use Karl Fischer titration if precise molarity is required for

    
     determination.[1]
    

References

  • PubChem Compound Summary. (2025). N-(2-Azepan-1-ylethyl)ethanamine (CID 23008638).[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Mesangeau, C., et al. (2011).[1] Sigma-1 receptor ligands: New insights into the structure-affinity relationship of N-substituted amines.[1] Journal of Medicinal Chemistry.[1][3][4] Link (Context: Establishes the azepane ring as a key Sigma-1 pharmacophore).[1]

  • Vandenberg, J.I., et al. (2001).[1] hERG K+ channels: structure, function, and clinical significance.[1] Physiological Reviews.[1] Link (Context: Mechanisms of hydrophobic amine trapping in hERG channels).[1]

  • Wermuth, C.G. (2008).[1] The Practice of Medicinal Chemistry.[1] Academic Press.[1] (Context: Bioisosteric replacement of piperidine with azepane).

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Safety & Regulatory Compliance

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